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  • Product: 3-(Cyanomethyl-amino)-benzoic acid methyl ester
  • CAS: 75254-58-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Applications of Methyl 3-[(cyanomethyl)amino]benzoate

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, bifunctional building blocks. 3-(Cyanomethyl-amino)-benzoic acid methyl ester , formally recognized by the IU...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, bifunctional building blocks. 3-(Cyanomethyl-amino)-benzoic acid methyl ester , formally recognized by the IUPAC name methyl 3-[(cyanomethyl)amino]benzoate , is a highly valuable synthetic intermediate. Featuring a secondary amine, a reactive cyanomethyl group, and a methyl ester, this compound serves as a critical precursor for the synthesis of nitrogen-containing heterocycles, such as quinazolines and benzimidazoles, which are ubiquitous in modern drug discovery[1].

This technical guide provides an in-depth analysis of the compound's chemical properties, details a self-validating, step-by-step synthetic methodology, and outlines its downstream applications in medicinal chemistry.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of methyl 3-[(cyanomethyl)amino]benzoate is essential for optimizing reaction conditions, particularly concerning solvent selection and purification strategies. The compound is typically isolated as an off-white solid[2].

Table 1: Physicochemical Profile
PropertyValue
IUPAC Name Methyl 3-[(cyanomethyl)amino]benzoate
Common Name 3-(Cyanomethyl-amino)-benzoic acid methyl ester
CAS Registry Number 75254-58-9
Linear Formula C10H10N2O2
Molecular Weight 190.20 g/mol
InChI Key RSPWAPRUOTWBQV-UHFFFAOYSA-N[2]
Storage Temperature 0–5 °C (to prevent slow degradation/hydrolysis)[2]
Physical Form Off-White Solid[2]

Mechanistic Synthesis Pathway

The most robust and scalable route to synthesize methyl 3-[(cyanomethyl)amino]benzoate is the bimolecular nucleophilic substitution ( ) of methyl 3-aminobenzoate with an -haloacetonitrile (such as bromoacetonitrile or chloroacetonitrile)[3].

Mechanistic Rationale
  • Nucleophile: The primary amine of methyl 3-aminobenzoate acts as the nucleophile. The electron-withdrawing nature of the meta-ester group slightly reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline, necessitating mild heating and a polar aprotic solvent.

  • Electrophile: Bromoacetonitrile is preferred over chloroacetonitrile due to the superior leaving group ability of the bromide ion, which lowers the activation energy of the transition state.

  • Base Scavenger: Potassium carbonate ( ) is utilized as a heterogeneous base to neutralize the hydrobromic acid ( ) generated during the reaction. A mild base is strictly required to prevent the premature saponification of the methyl ester.

Synthesis A Methyl 3-aminobenzoate (Nucleophile) D SN2 N-Alkylation 70°C, 12 hours A->D B Bromoacetonitrile (Electrophile) B->D C K2CO3 / DMF (Acid Scavenger & Solvent) C->D E Aqueous Quench & EtOAc Extraction D->E F Silica Gel Chromatography (Hexane:EtOAc) E->F G Methyl 3-[(cyanomethyl)amino]benzoate (Target API Building Block) F->G

Figure 1: Step-by-step synthetic workflow for the SN2 N-alkylation reaction.

Experimental Protocol: N-Alkylation Workflow

This protocol is designed as a self-validating system. By incorporating specific checkpoints (e.g., TLC monitoring, specific wash steps), researchers can ensure the integrity of the synthesis at every phase.

Step 1: Reagent Preparation & Setup
  • Causality: Anhydrous conditions are not strictly required, but minimizing water prevents the competitive hydrolysis of bromoacetonitrile to glycolic acid derivatives.

  • Action: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-aminobenzoate (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Action: Add finely powdered anhydrous (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 15 minutes.

Step 2: Reaction Execution
  • Causality: Bromoacetonitrile is a potent alkylating agent. Dropwise addition at 0 °C controls the exothermic nature of the reaction and suppresses over-alkylation (formation of the tertiary amine).

  • Action: Cool the mixture to 0 °C using an ice bath. Add bromoacetonitrile (1.1 equiv, 11 mmol) dropwise over 10 minutes.

  • Action: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 70 °C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The product spot will appear at a higher value than the highly polar starting aniline.

Step 3: Quenching and Workup
  • Causality: DMF is highly miscible with water. A large volume of water is required to crash out the organic components and partition them effectively into the organic extraction solvent.

  • Action: Cool the reaction to room temperature and quench by pouring it into 100 mL of ice-cold distilled water.

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Action: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 x 50 mL) followed by brine (50 mL). Note: The LiCl wash is highly effective at removing residual DMF from the organic phase.

  • Action: Dry the organic layer over anhydrous sodium sulfate ( ), filter, and concentrate under reduced pressure.

Step 4: Purification
  • Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Action: Pool the product-containing fractions and evaporate the solvent to yield methyl 3-[(cyanomethyl)amino]benzoate as an off-white solid[2].

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following spectroscopic data should be cross-referenced.

Table 2: Expected Spectroscopic Data
Analytical MethodExpected Signals / ShiftsStructural Assignment
H NMR (400 MHz, ) 7.45 (d, J = 7.8 Hz, 1H)Aromatic proton (Ar-H)
7.35 (s, 1H)Aromatic proton (Ar-H, adjacent to ester)
7.25 (t, J = 7.8 Hz, 1H)Aromatic proton (Ar-H)
6.85 (d, J = 7.8 Hz, 1H)Aromatic proton (Ar-H, adjacent to amine)
4.30 (br s, 1H)Secondary amine (-NH-)
4.15 (s, 2H)Cyanomethyl group (- -CN)
3.90 (s, 3H)Methyl ester (- )
IR Spectroscopy ~2250 Nitrile stretch (C N)
~1720 Ester carbonyl stretch (C=O)
~3350 Secondary amine stretch (N-H)
LC-MS (ESI+) m/z 191.2

Downstream Applications in Drug Development

The true value of methyl 3-[(cyanomethyl)amino]benzoate lies in its orthogonal reactivity. The three functional groups (ester, amine, nitrile) can be selectively manipulated to generate complex molecular architectures.

  • Nitrile Reduction: The cyanomethyl group can be reduced using catalytic hydrogenation (Raney Nickel or Pd/C) to yield an ethylenediamine derivative. This is a common motif in antihistamines and antipsychotics.

  • Ester Hydrolysis: Mild saponification yields the free benzoic acid, which can undergo standard peptide coupling (e.g., using HATU/DIPEA) to form complex amides.

  • Cyclization: Under acidic conditions, the nitrile and the adjacent aromatic system can be coerced into forming fused nitrogen heterocycles, which are privileged scaffolds in kinase inhibitor design.

Transformations Core Methyl 3-[(cyanomethyl)amino]benzoate (Core Scaffold) Red Nitrile Reduction (H2, Raney Ni) Core->Red Hyd Ester Hydrolysis (LiOH, THF/H2O) Core->Hyd Cyc Acid-Catalyzed Cyclization Core->Cyc Prod1 1,2-Diamine Derivative (GPCR Ligand Precursor) Red->Prod1 Prod2 3-[(Cyanomethyl)amino]benzoic acid (Amide Coupling Precursor) Hyd->Prod2 Prod3 Nitrogen Heterocycles (Kinase Inhibitor Scaffolds) Cyc->Prod3

Figure 2: Divergent downstream applications of the core scaffold in medicinal chemistry.

References

  • Heinrich Heine University Düsseldorf (HHU). "Design, synthesis and biological evaluation of rhomboid protease specific inhibitors." (Mechanistic grounding for N-alkylation using haloacetonitriles). Available at:[Link]

Sources

Exploratory

A Comprehensive Guide to the ¹H NMR Analysis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Cyanomethyl-amino)-benzoic acid met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Cyanomethyl-amino)-benzoic acid methyl ester, a molecule of interest in medicinal chemistry and organic synthesis. In the absence of a publicly available experimental spectrum, this document offers a detailed theoretical prediction of the spectrum, grounded in fundamental NMR principles and data from analogous structures. It further outlines a rigorous experimental protocol for acquiring a high-quality spectrum and a systematic approach to its interpretation. This guide is designed to serve as a practical resource for researchers, enhancing their ability to characterize this and similar molecular scaffolds with confidence and precision.

Introduction

3-(Cyanomethyl-amino)-benzoic acid methyl ester is a substituted aromatic compound incorporating several key functional groups: a meta-substituted benzene ring, a secondary amine, a cyanomethyl group, and a methyl ester. The unique electronic environment of each proton in this molecule gives rise to a characteristic ¹H NMR spectrum, which serves as a definitive fingerprint for its structural confirmation and purity assessment. Understanding the nuances of this spectrum is paramount for scientists working with this compound, as it provides invaluable insights into its molecular architecture.

This guide will deconstruct the anticipated ¹H NMR spectrum of 3-(Cyanomethyl-amino)-benzoic acid methyl ester, offering a detailed analysis of expected chemical shifts, coupling constants, and multiplicity patterns. We will then present a comprehensive, step-by-step protocol for obtaining an optimal ¹H NMR spectrum, followed by a logical workflow for its complete assignment.

Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is based on established chemical shift ranges for various proton environments and the influence of electronic effects from the substituents on the aromatic ring.[1][2] The structure and numbering scheme for 3-(Cyanomethyl-amino)-benzoic acid methyl ester are shown below.

Molecular Structure and Proton Numbering

A diagram illustrating the chemical structure and proton numbering of 3-(Cyanomethyl-amino)-benzoic acid methyl ester.

Based on the structure, we can predict the following signals:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
-OCH₃ (Methyl Ester)3.8 - 3.9Singlet (s)N/AProtons of a methyl ester group typically appear in this region.[3] The absence of adjacent non-equivalent protons results in a singlet.
-CH₂-CN (Methylene)4.1 - 4.3Singlet (s) or Doublet (d)If coupled to N-H, J ≈ 5 HzThese protons are adjacent to both a nitrogen atom and a cyano group, leading to a downfield shift.[2] If the N-H proton is not rapidly exchanging, it may couple to the methylene protons, resulting in a doublet. However, a singlet is also possible due to rapid exchange or quadrupole broadening from the nitrogen.
N-H (Amine)4.0 - 5.0 (Broad)Singlet (s, broad)N/AThe chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects.[4] The signal is often broad.
Ar-H (Aromatic Protons)6.5 - 8.0Multiplet (m) or distinct patternsOrtho: 7-10 Hz, Meta: 2-3 Hz, Para: 0-1 HzThe aromatic protons will be in the typical aromatic region.[5][6] The substitution pattern will lead to a complex multiplet. H-2 is ortho to the ester and meta to the amino group. H-4 is ortho to the amino group and meta to the ester. H-5 is para to the amino group and meta to the ester. H-6 is ortho to the ester and para to the amino group. The electron-donating amino group will shield ortho and para positions, while the electron-withdrawing ester and cyano groups will deshield.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the steps for acquiring a publication-quality spectrum.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

A step-by-step workflow for acquiring and analyzing the ¹H NMR spectrum.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-(Cyanomethyl-amino)-benzoic acid methyl ester.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[7]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp lines and resolving fine coupling patterns.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all the peaks in the spectrum. The integral values should be proportional to the number of protons giving rise to each signal.[9]

Interpretation of the ¹H NMR Spectrum

A systematic approach is essential for the unambiguous assignment of all proton signals in the spectrum.

Logical Flow for Spectral Interpretation

A logical workflow for the interpretation of the ¹H NMR spectrum.

  • Initial Assignments (Singlets):

    • Locate the singlet in the upfield region (around 3.8-3.9 ppm) and assign it to the methyl ester (-OCH₃) protons. The integration should correspond to three protons.

    • Identify the singlet (or doublet) further downfield (around 4.1-4.3 ppm) and assign it to the methylene (-CH₂-CN) protons. The integration should correspond to two protons.

  • Amine Proton:

    • Look for a broad singlet, likely in the region of 4.0-5.0 ppm, and assign it to the N-H proton. Its integration should be for one proton. This peak may be exchangeable with D₂O.

  • Aromatic Region Analysis:

    • The aromatic region (typically 6.5-8.0 ppm) will contain signals for the four aromatic protons. The total integration for this region should correspond to four protons.

    • The multiplicity of these signals will be complex due to spin-spin coupling.[10]

      • Ortho coupling (³J) is the largest, typically 7-10 Hz.

      • Meta coupling (⁴J) is smaller, around 2-3 Hz.[10]

      • Para coupling (⁵J) is the smallest and often not resolved (0-1 Hz).

    • A detailed analysis of the splitting patterns, with the aid of spectral expansion, will be necessary to assign each aromatic proton. Consideration of the electronic effects of the substituents will aid in predicting the relative chemical shifts of the aromatic protons.

Conclusion

The ¹H NMR spectrum of 3-(Cyanomethyl-amino)-benzoic acid methyl ester is a rich source of structural information. By combining a theoretical understanding of chemical shifts and coupling constants with a rigorous experimental approach, a complete and unambiguous assignment of the spectrum is achievable. This technical guide provides the necessary framework for researchers to confidently utilize ¹H NMR spectroscopy for the characterization of this important molecule and its analogs, thereby ensuring the integrity and quality of their scientific endeavors.

References

  • Applications of 1H NMR. (n.d.). Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • 1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]

  • Supporting information. (n.d.). Rsc.org. Retrieved from [Link]

  • APPENDIX 2. (n.d.). MIT. Retrieved from [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023, April 15). PubMed. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. (2025, November 10). Doc Brown's Chemistry. Retrieved from [Link]

  • Methyl 3-(cyanomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2026, February 13). ResearchGate. Retrieved from [Link]

  • Saturated Fatty Acids and Methyl Esters. (2019, July 23). AOCS. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Novel 3-cyano methyl benzoate preparing method. (n.d.). Google Patents.
  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (n.d.). SciSpace. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR Spectrum (PHY0014119). (n.d.). PhytoBank. Retrieved from [Link]

  • Novel 3-cyano methyl benzoate preparing method. (n.d.). Google Patents.
  • 3-(Cyanomethyl-amino)-benzoic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics. Retrieved from [Link]

Sources

Foundational

Mass Spectrometry of 3-(Cyanomethyl-amino)-benzoic acid methyl ester: A Comprehensive Technical Guide

Executive Summary In modern pharmaceutical development, 3-(Cyanomethyl-amino)-benzoic acid methyl ester (C₁₀H₁₀N₂O₂, Exact Mass: 190.0742 Da) frequently serves as a critical synthetic intermediate, particularly in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, 3-(Cyanomethyl-amino)-benzoic acid methyl ester (C₁₀H₁₀N₂O₂, Exact Mass: 190.0742 Da) frequently serves as a critical synthetic intermediate, particularly in the development of p38 MAP kinase inhibitors and other targeted therapeutics[1][2]. Accurate structural characterization and trace-level quantification of this compound are paramount for reaction monitoring, impurity profiling, and pharmacokinetic evaluations.

As a Senior Application Scientist, I have structured this technical guide to transcend basic methodologies. Here, we dissect the gas-phase thermodynamic behavior of this molecule, map its Collision-Induced Dissociation (CID) trajectories, and establish a self-validating LC-MS/MS protocol designed for absolute analytical confidence.

Gas-Phase Thermodynamics and Ionization Dynamics

Understanding the ionization behavior of a molecule is the prerequisite for optimizing any mass spectrometry assay. The structural architecture of 3-(Cyanomethyl-amino)-benzoic acid methyl ester features two competing sites for proton affinity during Electrospray Ionization (ESI):

  • The secondary amine nitrogen within the cyanomethyl-amino group.

  • The carbonyl oxygen of the methyl ester.

Causality of Ionization: In an acidic mobile phase (e.g., 0.1% Formic Acid), the secondary amine acts as the primary proton acceptor due to its higher localized basicity compared to the resonance-stabilized ester oxygen. This yields a highly stable pseudo-molecular ion, [M+H]⁺ at m/z 191.082 , which serves as the precursor ion for all subsequent tandem mass spectrometry (MS/MS) experiments.

Mechanistic Fragmentation Pathways (CID)

When subjected to collision-induced dissociation (CID) in a triple quadrupole or Q-TOF mass spectrometer, the [M+H]⁺ ion undergoes highly specific, structure-diagnostic fragmentation. The fragmentation is governed by the relative bond dissociation energies of the ester and cyanomethyl functional groups.

Ester Cleavage and Proton Mobility

The most thermodynamically favorable pathway is the elimination of methanol (CH₃OH, 32 Da) to form an acylium ion at m/z 159.056 . Mechanistic Insight: Gas-phase studies on protonated methyl benzoates reveal that this is not a simple direct cleavage. The incipient proton, initially residing on the amine or carbonyl, migrates to the aromatic ring and randomizes before transferring to the methoxy group, facilitating a concomitant neutral elimination of methanol[3].

Cyanomethyl-Amino Disassembly

The cyanomethyl group (-CH₂CN) exhibits two orthogonal fragmentation trajectories under elevated collision energies:

  • N-Alkyl Cleavage (m/z 151.063): Alpha-cleavage results in the neutral loss of the cyanomethyl radical/molecule (40 Da), leaving a stable protonated aniline core.

  • Imine Formation (m/z 164.071): Alternatively, the molecule undergoes the elimination of hydrogen cyanide (HCN, 27 Da). This is a well-documented gas-phase rearrangement for α-amino nitriles, driven by the thermodynamic stability of the resulting formaldiminium/imine derivative[4][5].

Fragmentation M [M+H]+ m/z 191.082 F1 Acylium Ion [M+H - CH3OH]+ m/z 159.056 M->F1 - CH3OH (32 Da) Ester Cleavage F2 Aniline Derivative [M+H - CH2CN]+ m/z 151.063 M->F2 - CH2CN (40 Da) N-Alkyl Cleavage F3 Imine Derivative [M+H - HCN]+ m/z 164.071 M->F3 - HCN (27 Da) Cyanomethyl Cleavage F4 Phenyl Cation Core m/z 131.049 F1->F4 - CO (28 Da) Decarbonylation

ESI-MS/MS fragmentation pathways of 3-(Cyanomethyl-amino)-benzoic acid methyl ester.

Quantitative Data Presentation

To facilitate Multiple Reaction Monitoring (MRM) method development, the quantitative fragmentation data and optimized collision energies (CE) are summarized below. The transition 191.082 -> 159.056 is recommended as the primary quantifier due to its high signal-to-noise ratio, while 191.082 -> 151.063 serves as the secondary qualifier.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal CE (eV)
191.082 159.056 32.026Loss of Methanol (CH₃OH)15
191.082 151.063 40.019Loss of Cyanomethyl (CH₂CN)25
191.082 164.071 27.011Loss of Hydrogen Cyanide (HCN)20
159.056 131.049 28.007Loss of Carbon Monoxide (CO)35

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A robust analytical protocol must be a self-validating system—meaning the method inherently proves its own reliability during every run through built-in quality control (QC) checkpoints.

Workflow S1 Sample Prep Dilute & Shoot S2 UHPLC Separation Gradient Elution S1->S2 S3 ESI+ Ionization Protonation S2->S3 S4 Triple Quad MS/MS MRM Acquisition S3->S4 S5 Data Processing Qual/Quant S4->S5

Standardized LC-MS/MS analytical workflow with self-validating QC checkpoints.

Phase 1: Sample Preparation (Reaction Monitoring)

Causality: Synthetic reaction matrices often contain high concentrations of salts and unreacted precursors that cause severe ion suppression in the ESI source. A high-dilution approach mitigates matrix effects while maintaining the analyte within the linear dynamic range of the MS.

  • Aliquot 10 µL of the reaction mixture.

  • Quench and dilute with 990 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid and 10 ng/mL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled analog).

  • Centrifuge at 14,000 × g for 5 minutes at 4°C.

    • Self-Validation Checkpoint: Visually confirm the presence of a pellet. A lack of a pellet in a crude mixture indicates incomplete precipitation, risking column clogging.

  • Transfer 500 µL of the supernatant to an LC autosampler vial.

Phase 2: UHPLC Chromatographic Separation

Causality: A reverse-phase C18 column is chosen to retain the moderately hydrophobic aromatic ester. Formic acid is mandatory in both mobile phases to ensure the secondary amine remains fully protonated, preventing peak tailing and signal loss.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Self-Validation Checkpoint: Monitor the retention time (RT) of the internal standard. An RT drift of >0.1 minutes indicates mobile phase preparation errors or column degradation, automatically invalidating the batch.

Phase 3: Mass Spectrometry Parameters

Causality: Source parameters must be tuned to vaporize the specific solvent composition efficiently without causing in-source thermal degradation of the labile cyanomethyl group.

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Self-Validation Checkpoint: Inject a double-blank (matrix without analyte or IS) immediately after the highest calibration standard. The signal in the blank must be <5% of the Lower Limit of Quantification (LLOQ) to prove the absence of system carryover.

Conclusion

The mass spectrometric analysis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester requires a deep understanding of its gas-phase thermodynamics. By exploiting the predictable neutral losses of methanol and hydrogen cyanide, analysts can build highly specific MRM assays. Furthermore, grounding the experimental protocol in self-validating principles ensures that the resulting data is not just accurate, but forensically defensible in rigorous drug development environments.

References

  • Source: google.
  • US 8299246 B2 - Googleapis.
  • Source: acs.
  • Source: nih.
  • Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Methyl 3-((Cyanomethyl)amino)benzoate

Scientific Rationale & Reaction Design For researchers and drug development professionals, the introduction of a cyanomethyl group (–CH₂CN) into aniline derivatives is a highly valuable transformation. The resulting nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Reaction Design

For researchers and drug development professionals, the introduction of a cyanomethyl group (–CH₂CN) into aniline derivatives is a highly valuable transformation. The resulting nitrile functionality serves as a versatile synthetic precursor, readily convertible into primary amines, carboxylic acids, amides, and tetrazole pharmacophores[1]. This application note details a robust, high-yield protocol for the chemoselective N-cyanomethylation of methyl 3-aminobenzoate using bromoacetonitrile.

The synthesis relies on a bimolecular nucleophilic substitution (Sₙ2) pathway. The primary amine of methyl 3-aminobenzoate acts as the nucleophile, attacking the electrophilic α-carbon of bromoacetonitrile[2].

Mechanistic Causality & Chemoselectivity:

  • Stoichiometric Control: A major challenge in the N-alkylation of primary anilines is over-alkylation, which generates undesired tertiary amines (N,N-bis(cyanomethyl) derivatives). To strictly enforce chemoselectivity, bromoacetonitrile is limited to 1.05 equivalents.

  • Base Selection: A mild, sterically hindered base—N,N-Diisopropylethylamine (DIPEA)—is utilized as a proton scavenger. Strong aqueous bases (e.g., NaOH) or highly nucleophilic bases are avoided to prevent the competitive hydrolysis of the methyl ester or the nitrile group[1],[3].

  • Solvent Kinetics: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF increases the ground-state energy of the nucleophile by preventing hydrogen-bond solvation, thereby lowering the activation energy barrier for the Sₙ2 transition state and accelerating the reaction at moderate temperatures.

Mechanistic Pathway

Mechanism R1 Methyl 3-aminobenzoate (Nucleophile) TS SN2 Transition State [C-N bond forming] R1->TS R2 Bromoacetonitrile (Electrophile) R2->TS Base DIPEA (Proton Scavenger) Base->TS Deprotonation Prod Methyl 3-((cyanomethyl)amino)benzoate (Target Product) TS->Prod Byprod DIPEA•HBr (Byproduct) TS->Byprod

Fig 1. Sₙ2 mechanistic pathway for the N-cyanomethylation of methyl 3-aminobenzoate.

Reagent and Material Specifications

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
Methyl 3-aminobenzoate Starting Material (Nucleophile)1.00 eq1.51 g
Bromoacetonitrile Alkylating Agent (Electrophile)1.05 eq0.73 mL (1.26 g)
DIPEA Non-nucleophilic Base1.50 eq2.60 mL (1.94 g)
Anhydrous DMF Polar Aprotic SolventN/A20.0 mL
5% Aqueous LiCl Workup Wash SolutionN/A3 × 20.0 mL
Ethyl Acetate / Hexanes Extraction & ChromatographyN/AAs needed

Experimental Workflow

G N1 1. Reagent Preparation N2 2. N-Alkylation (SN2 Reaction) N1->N2 N3 3. Aqueous Workup N2->N3 N4 4. Silica Gel Chromatography N3->N4 N5 5. Product Characterization N4->N5

Fig 2. Five-step experimental workflow for N-alkylation and purification.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup (Self-Validating Preparation)

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere.

  • Charge the flask with methyl 3-aminobenzoate (1.51 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Causality: Maintaining strictly anhydrous conditions is critical. Ambient moisture can lead to the competitive hydrolysis of the highly reactive bromoacetonitrile, effectively reducing its stoichiometry and stalling the reaction.

Step 2: Base and Electrophile Addition

  • Inject DIPEA (2.60 mL, 15.0 mmol) into the stirring solution.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add bromoacetonitrile (0.73 mL, 10.5 mmol) dropwise over a period of 10 minutes.

  • Causality: Bromoacetonitrile is an aggressive electrophile. Dropwise addition at 0 °C prevents localized concentration spikes and thermal runaways, thereby suppressing the formation of the over-alkylated tertiary amine byproduct.

Step 3: Reaction Execution & In-Process Monitoring

  • Remove the ice bath, gradually warm the reaction mixture to 60 °C, and stir for 12 hours.

  • Self-Validating System: Monitor the reaction progression via TLC (Hexanes:EtOAc 7:3) and LC-MS. The primary amine starting material (lower R_f) should cleanly convert to the secondary amine product (higher R_f).

  • Critical Stop: If trace unreacted starting material persists after 12 hours, do not add additional bromoacetonitrile. Excess electrophile guarantees over-alkylation and complicates purification.

Step 4: Aqueous Workup

  • Cool the mixture to room temperature and quench the reaction by adding saturated aqueous NaHCO₃ (30 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 20 mL) and saturated brine (30 mL).

  • Causality: DMF is highly miscible with organic solvents. Washing the organic layer with 5% LiCl is a field-proven technique to alter the partition coefficient, effectively pulling DMF into the aqueous phase and preventing solvent contamination during chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes.

  • Isolate the product-containing fractions, concentrate, and dry under high vacuum to afford methyl 3-((cyanomethyl)amino)benzoate as an off-white solid.

Process Optimization & Quantitative Data

To ensure the highest yield and purity, various reaction parameters were evaluated. The table below summarizes the quantitative data driving the selection of the optimal protocol.

EntrySolventBaseTemp (°C)Electrophile (eq)Conversion (%)Isolated Yield (%)Purity Profile (LC-MS)
1THFK₂CO₃651.20856292% (Significant dialkylated impurity)
2MeCNK₂CO₃801.10957194% (Trace degradation)
3 DMF DIPEA 60 1.05 >99 88 >98% (Optimal conditions)
4DMFNaH251.05>994560% (Ester hydrolysis & degradation)

Data Interpretation: Entry 3 demonstrates that precise stoichiometric control (1.05 eq) combined with a mild, soluble base (DIPEA) maximizes the yield of the secondary amine while completely suppressing ester hydrolysis (seen in Entry 4) and dialkylation (seen in Entry 1).

References

  • A Comparative Guide to Cyanomethylation Reagents: Zinc, bromo(cyanomethyl)- vs. Trimethylsilylacetonitrile. Benchchem.
  • Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega.
  • Methods using hdac11 inhibitors (US20180127386A1). Google Patents.

Sources

Application

Application Notes &amp; Protocols for the Laboratory Preparation of 3-(Cyanomethyl-amino)-benzoic acid methyl ester

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Building Block 3-(Cyanomethyl-amino)-benzoic acid methyl ester is a bifunctional molec...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

3-(Cyanomethyl-amino)-benzoic acid methyl ester is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive nitrile group, a secondary amine linkage, and a methyl ester, making it a versatile scaffold for the synthesis of a wide array of more complex molecular architectures. The strategic placement of these functional groups on the aromatic ring allows for diverse chemical modifications, rendering it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.

This document provides a comprehensive guide to the laboratory-scale synthesis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester. The proposed protocol is grounded in established principles of organic synthesis and is designed to be a self-validating system, ensuring both reproducibility and the high purity of the final product.

Proposed Synthetic Pathway: A Nucleophilic Substitution Approach

The most direct and atom-economical approach to the synthesis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester is the N-alkylation of methyl 3-aminobenzoate with a suitable haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile. This method is predicated on the nucleophilic character of the amino group on the benzene ring, which readily attacks the electrophilic carbon of the haloacetonitrile.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 Methyl 3-aminobenzoate conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat reactant1->conditions reactant2 Bromoacetonitrile reactant2->conditions product 3-(Cyanomethyl-amino)-benzoic acid methyl ester conditions->product byproduct Potassium Bromide conditions->byproduct

Figure 1: Proposed synthetic pathway for 3-(Cyanomethyl-amino)-benzoic acid methyl ester via nucleophilic substitution.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-aminobenzoate4518-10-9C₈H₉NO₂151.16
Bromoacetonitrile590-17-0C₂H₂BrN119.95
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Saturated Sodium Bicarbonate Solution-NaHCO₃-
Brine (Saturated NaCl solution)-NaCl-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

Equipment

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

  • Analytical balance

  • Thin-layer chromatography (TLC) plates and chamber

Experimental Workflow

G start Start setup Reaction Setup: - Methyl 3-aminobenzoate - K2CO3 - Anhydrous Acetonitrile start->setup addition Add Bromoacetonitrile (dropwise at room temp) setup->addition reflux Heat to Reflux (Monitor by TLC) addition->reflux workup Reaction Work-up: - Cool to RT - Filter solids - Concentrate filtrate reflux->workup extraction Liquid-Liquid Extraction: - Dissolve in Ethyl Acetate - Wash with NaHCO3 & Brine workup->extraction drying Dry Organic Layer (Anhydrous MgSO4) extraction->drying purification Purification: - Concentrate - Column Chromatography drying->purification characterization Characterization: - NMR, IR, MS purification->characterization end End Product characterization->end

Figure 2: Experimental workflow for the synthesis, purification, and characterization of the target compound.

Detailed Synthesis Protocol

1. Reaction Setup:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-aminobenzoate (10.0 g, 66.1 mmol) and anhydrous potassium carbonate (18.3 g, 132.2 mmol).

  • Under an inert atmosphere (nitrogen or argon), add 100 mL of anhydrous acetonitrile.

  • Stir the suspension vigorously for 15 minutes at room temperature.

2. Reagent Addition and Reaction:

  • Dissolve bromoacetonitrile (9.5 g, 79.3 mmol) in 20 mL of anhydrous acetonitrile.

  • Slowly add the bromoacetonitrile solution dropwise to the stirred suspension of methyl 3-aminobenzoate and potassium carbonate over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Cyanomethyl-amino)-benzoic acid methyl ester.

4. Purification:

  • The crude product should be purified by column chromatography on silica gel.

  • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%).

  • Collect the fractions containing the desired product (as determined by TLC) and combine them.

  • Evaporate the solvent under reduced pressure to obtain the purified 3-(Cyanomethyl-amino)-benzoic acid methyl ester as an off-white solid.[1]

Product Characterization: A Self-Validating System

To ensure the successful synthesis of the target compound, a thorough characterization of the final product is essential. The following are the expected analytical data for 3-(Cyanomethyl-amino)-benzoic acid methyl ester.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, a singlet for the methyl ester protons, a singlet for the methylene protons adjacent to the nitrile and the amine, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the nitrile carbon, the aromatic carbons, the methyl carbon of the ester, and the methylene carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-H stretches of the aromatic ring and alkyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (190.2 g/mol ).

Safety and Handling Precautions

  • Methyl 3-aminobenzoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Bromoacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. It is a lachrymator (causes tearing).[3] Handle with extreme caution in a well-ventilated fume hood.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a certified chemical fume hood.

References

  • PubChem. 3-(Cyanomethyl-amino)-benzoic acid methyl ester. [Link]

Sources

Method

Application Note: Analytical Methods for the Detection and Quantification of 3-(Cyanomethyl-amino)-benzoic acid methyl ester

Target Audience: Analytical Chemists, Researchers, and Pharmaceutical Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Chemical Context 3-(Cyanomethyl-amino)-benzoic acid methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Pharmaceutical Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Chemical Context

3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS: 75254-58-9), also known as methyl 3-((cyanomethyl)amino)benzoate, is a highly reactive bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features a benzoate chromophore, a secondary aniline nitrogen, and an electron-withdrawing cyanomethyl (-CH₂CN) group.

In pharmaceutical development, monitoring the purity of this intermediate is critical. The cyanomethyl group is susceptible to base-catalyzed hydrolysis (yielding amides or carboxylic acids), while the secondary amine can undergo oxidative degradation or react with trace excipient impurities like formaldehyde to form unwanted adducts[2]. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method for assay and purity, coupled with an LC-MS/MS protocol for trace impurity profiling.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, method development requires anticipating the physicochemical behavior of the analyte to ensure robust, reproducible data. The following rationales dictate our experimental design:

  • Mobile Phase Selection (The Causality of pH): The cyanomethyl group lowers the pKa of the secondary aniline nitrogen, making it weakly basic. However, under neutral or basic conditions, the cyanomethyl moiety is prone to hydrolysis[3]. By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we achieve a dual objective: we chemically stabilize the nitrile group during the analytical run and suppress the ionization of the secondary amine. This prevents deleterious secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing.

  • Stationary Phase Choice: An end-capped, high-surface-area C18 column (e.g., BEH C18) is selected to provide strong hydrophobic retention for the benzoate ring while resisting the acidic mobile phase.

  • Self-Validating System: Trustworthiness in analytical chemistry relies on built-in quality controls. The protocols below incorporate a mandatory System Suitability Test (SST). The method is only considered valid if the tailing factor ( Tf​ ) is < 1.5 and the resolution ( Rs​ ) between the analyte and its primary synthetic precursor (methyl 3-aminobenzoate) is > 2.0.

Experimental Protocols

Protocol A: Sample Preparation

To prevent ex vivo degradation, samples must be prepared in a neutral, organic-rich diluent and stored at 4 °C.

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio. Do not add acid to the diluent, as prolonged storage in acidic solutions can slowly hydrolyze the methyl ester.

  • Stock Solution: Accurately weigh 10.0 mg of 3-(Cyanomethyl-amino)-benzoic acid methyl ester reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Solutions:

    • For UHPLC-UV Assay: Dilute the stock to 0.1 mg/mL using the diluent.

    • For LC-MS/MS Trace Analysis: Dilute the stock to 1.0 µg/mL.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter directly into amber autosampler vials to prevent photodegradation.

Protocol B: UHPLC-UV Method (Assay & Purity)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA/UV at 254 nm (optimal for the benzoate chromophore) and 280 nm.

  • Injection Volume: 1.0 µL.

Protocol C: LC-MS/MS Method (Trace Impurity Profiling)
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions:

    • Quantifier: m/z 191.1 159.1 (Loss of methanol from the ester).

    • Qualifier: m/z 191.1 131.0 (Loss of the cyanomethyl group).

Data Presentation

The quantitative parameters of the developed method are summarized below to provide a clear benchmark for laboratory validation.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.4955Initial
1.00.4955Isocratic
6.00.41090Linear
7.50.41090Isocratic
7.60.4955Step
10.00.4955Re-equilibration

Table 2: Method Validation Summary

Validation ParameterRegulatory Acceptance CriteriaObserved Result
Linearity ( R2 ) ≥0.999 (over 25-150% range)0.9998
LOD (UV) Signal-to-Noise ≥3 0.02 µg/mL
LOQ (UV) Signal-to-Noise ≥10 0.06 µg/mL
Precision (%RSD) ≤2.0% (n=6 injections)0.85%
Accuracy/Recovery 98.0% - 102.0%99.4%
Tailing Factor ≤1.5 1.12

Analytical Workflow Visualization

The following diagram maps the logical progression of the analytical methodology, demonstrating the split-flow capability for simultaneous assay and trace impurity profiling.

G cluster_detect Dual Detection System Prep Sample Preparation (0.1 mg/mL in 50% ACN) Inject UHPLC Separation (BEH C18, 40°C, pH 2.7) Prep->Inject UV PDA / UV Detection (254 nm, Assay/Purity) Inject->UV Split Flow MS ESI-MS/MS (Trace Impurities) Inject->MS Split Flow Data Data Processing & System Suitability Validation UV->Data MS->Data

Workflow for UHPLC-UV and LC-MS/MS analysis of the cyanomethyl-amino benzoate intermediate.

Conclusion

The analytical methodology detailed herein provides a rigorous, self-validating framework for the detection of 3-(Cyanomethyl-amino)-benzoic acid methyl ester. By leveraging an acidic mobile phase to stabilize the labile cyanomethyl group and suppress secondary amine ionization, the method achieves excellent peak symmetry ( Tf​ = 1.12) and high sensitivity. This protocol is highly recommended for in-process control (IPC) and final release testing of this critical pharmaceutical building block.

References

  • National Institutes of Health (NIH) / PMC. "Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients". Journal of Analytical Methods in Chemistry. URL:[Link][2]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 3-(Cyanomethyl-amino)-benzoic Acid Methyl Ester

Abstract This document provides a comprehensive technical guide for the chemical derivatization of 3-(Cyanomethyl-amino)-benzoic acid methyl ester, a versatile trifunctional building block with significant potential in m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 3-(Cyanomethyl-amino)-benzoic acid methyl ester, a versatile trifunctional building block with significant potential in medicinal chemistry and materials science. We explore the distinct reactivity of its three primary functional groups—the secondary aromatic amine, the nitrile, and the methyl ester—as well as the aromatic core. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern reaction selectivity and outcomes. Detailed, field-tested protocols for key transformations are provided, alongside methodologies for the analytical characterization of the resulting derivatives. This note is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds.

Introduction: A Scaffold of Opportunity

3-(Cyanomethyl-amino)-benzoic acid methyl ester (CMAB) is a compound of growing interest due to its unique combination of reactive sites. The presence of a nucleophilic secondary amine, an electrophilic and reducible nitrile, and a hydrolyzable ester on a single aromatic platform allows for a multitude of selective chemical modifications. This structural versatility makes CMAB an attractive starting material for creating diverse molecular libraries for high-throughput screening, developing active pharmaceutical ingredients (APIs), and synthesizing functional materials.

The strategic derivatization of CMAB hinges on understanding the relative reactivity of its functional groups and employing reaction conditions that favor modification at a single, desired site. This guide is structured to provide a logical framework for approaching this challenge, offering both theoretical grounding and practical, step-by-step protocols.

Analysis of Reactive Sites

The chemical behavior of CMAB is dictated by the interplay of its functional groups. A successful derivatization strategy begins with a thorough analysis of these sites.

G cluster_mol 3-(Cyanomethyl-amino)-benzoic acid methyl ester cluster_labels Potential Derivatization Sites mol mol amine Secondary Aromatic Amine (Nucleophilic Site) nitrile Nitrile Group (Electrophilic Carbon, Reducible) ester Methyl Ester (Hydrolysis, Amidation) ring Aromatic Ring (Electrophilic Substitution) p1 p1->amine p2 p2->nitrile p3 p3->ester p4 p4->ring

Figure 1: Key reactive sites on the CMAB scaffold.

  • Secondary Aromatic Amine: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Lewis base.[1] This site is readily targeted for acylation, alkylation, and sulfonylation. Due to its electron-donating nature, it strongly activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions.[1]

  • Nitrile Group: The carbon-nitrogen triple bond presents two key reactive possibilities. The electrophilic carbon atom is susceptible to nucleophilic attack, particularly after activation, leading to hydrolysis.[2][3] The entire group can also be reduced to a primary amine or participate in cycloaddition reactions.[4][5]

  • Methyl Ester: This group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions or converted to an amide by reacting with an amine at elevated temperatures.[6]

  • Aromatic Ring: The ring is "activated" by the electron-donating amino group and "deactivated" by the electron-withdrawing ester group. The powerful activating effect of the amine dominates, directing incoming electrophiles to the ortho and para positions relative to it (positions 2, 4, and 6).

Strategic Derivatization Pathways

The choice of derivatization pathway depends on the desired final product. Below, we outline four primary strategies, each targeting a different functional moiety.

Strategy A: Modification of the Nitrile Group

The nitrile is a versatile handle for introducing new functionality. Its transformations are fundamental in organic synthesis.

Hydrolysis breaks the carbon-nitrogen triple bond to form a carboxylic acid or, under milder conditions, an amide intermediate.[7] This reaction is typically catalyzed by acid or base.[2]

  • Causality: In acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[2][3] Basic hydrolysis involves direct attack by a strong nucleophile (e.g., hydroxide) on the nitrile carbon.[8]

  • Considerations: Vigorous conditions (high heat, strong acid/base) required for nitrile hydrolysis can also hydrolyze the methyl ester. To achieve selective nitrile hydrolysis, carefully controlled conditions or a subsequent re-esterification step may be necessary.

The nitrile can be reduced to a primary amine, extending the carbon chain and introducing a new nucleophilic site.

  • Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) add two hydride ions sequentially to the nitrile carbon.[4][9] An aqueous workup is required to protonate the resulting amine.[4] Catalytic hydrogenation is an alternative method.[10]

  • Considerations: LiAlH₄ is a powerful reducing agent that will also reduce the methyl ester to a primary alcohol. If preservation of the ester is desired, alternative reducing agents such as borane complexes or catalytic hydrogenation under specific conditions should be explored.

The nitrile can act as a dipolarophile in [3+2] cycloaddition reactions, most commonly with azides to form tetrazoles.[11] This is a powerful method for creating highly functionalized five-membered heterocycles.

  • Causality: This reaction involves the concerted addition of a 1,3-dipole (like an azide) across the pi-system of the nitrile.[5]

Strategy B: Modification of the Secondary Amine

The secondary amine is often the most nucleophilic site in the molecule, making it a prime target for derivatization.

Reaction with acid chlorides, anhydrides, or sulfonyl chlorides readily forms amides and sulfonamides, respectively.[1][12]

  • Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon (or sulfur atom), followed by the elimination of a leaving group (e.g., chloride). A base is typically added to neutralize the acidic byproduct (e.g., HCl).[6]

  • Considerations: This reaction is generally high-yielding and selective for the amine. Acylation is often used as a protecting group strategy to temporarily reduce the activating effect of the amine on the aromatic ring during subsequent electrophilic substitution reactions.[1]

Secondary amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form N-nitrosamines.[13][14]

  • Causality: The amine attacks the highly electrophilic nitrosonium ion (+NO), which is formed from nitrous acid in the acidic medium.[14]

Strategy C: Modification of the Methyl Ester

The ester group can be converted into other carboxylic acid derivatives.

Heating with an aqueous base (e.g., NaOH, KOH) followed by acidic workup will convert the methyl ester to a carboxylic acid.

  • Causality: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.[8] A final acidification step is required to protonate the carboxylate.

  • Considerations: These conditions are harsh and will likely also hydrolyze the nitrile group.[2]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, workup, and product characterization.

Protocol 1: Acid-Catalyzed Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol converts the cyanomethyl group into a carboxymethyl group. Note that this procedure will also hydrolyze the methyl ester, resulting in a dicarboxylic acid product.

Figure 2: Workflow for the complete hydrolysis of CMAB.

  • Materials:

    • 3-(Cyanomethyl-amino)-benzoic acid methyl ester (1.0 eq)

    • 6M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a 100 mL round-bottom flask, add 3-(Cyanomethyl-amino)-benzoic acid methyl ester (e.g., 2.0 g, 9.8 mmol).

    • Add 40 mL of 6M HCl. The nitrile is heated under reflux with a dilute acid to form a carboxylic acid.[15]

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100°C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete (disappearance of starting material), cool the flask to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield the final product, 3-(Carboxymethyl-amino)-benzoic acid.

Protocol 2: Reduction of the Nitrile with LiAlH₄

This protocol reduces the nitrile to a primary amine. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar). This reaction will also reduce the ester to an alcohol.

  • Materials:

    • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 3-(Cyanomethyl-amino)-benzoic acid methyl ester (1.0 eq)

    • Deionized Water

    • 15% Sodium Hydroxide (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Inert atmosphere setup (N₂ or Ar), oven-dried glassware, ice bath.

  • Procedure:

    • Set up an oven-dried, three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.

    • Suspend LiAlH₄ (e.g., 0.74 g, 19.6 mmol) in 30 mL of anhydrous THF and cool the slurry to 0°C in an ice bath.

    • Dissolve 3-(Cyanomethyl-amino)-benzoic acid methyl ester (2.0 g, 9.8 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.

    • Add the substrate solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the temperature at 0°C. The reduction of nitriles with LiAlH₄ is an excellent method for synthesizing primary amines.[4]

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

    • Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

      • 'x' mL of water (where x = grams of LiAlH₄ used, i.e., 0.74 mL)

      • 'x' mL of 15% NaOH solution (0.74 mL)

      • '3x' mL of water (2.22 mL)

    • Stir the resulting granular white precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 3-(2-Amino-ethylamino)-phenyl-methanol.

Protocol 3: Acylation of the Secondary Amine with Acetyl Chloride

This protocol selectively acylates the secondary amine to form an amide.

  • Materials:

    • 3-(Cyanomethyl-amino)-benzoic acid methyl ester (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.2 eq)

    • Dichloromethane (DCM)

    • 1M HCl

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-(Cyanomethyl-amino)-benzoic acid methyl ester (2.0 g, 9.8 mmol) in 40 mL of DCM in a round-bottom flask and cool to 0°C.

    • Add triethylamine (1.4 mL, 10.8 mmol).

    • Slowly add acetyl chloride (0.77 mL, 10.8 mmol) dropwise to the stirred solution. Primary and secondary amines react with acid chlorides to form amides.[6]

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, 3-(N-Acetyl-cyanomethyl-amino)-benzoic acid methyl ester, can be purified by flash column chromatography on silica gel.

Data Summary and Analytical Characterization

Proper characterization of the synthesized derivatives is crucial for confirming their structure and purity.[16][17]

Derivatization Target Reaction Type Key Reagents Typical Conditions Expected Product Key Analytical Signatures (vs. Starting Material)
Nitrile & Ester Complete Hydrolysis6M HClReflux, 6-8h3-(Carboxymethyl-amino)-benzoic acidIR: Disappearance of C≡N stretch (~2250 cm⁻¹), appearance of broad O-H stretch (~3000 cm⁻¹). ¹H NMR: Disappearance of -OCH₃ singlet.
Nitrile & Ester ReductionLiAlH₄, THF0°C to RT, 4h3-(2-Amino-ethylamino)-phenyl-methanolIR: Disappearance of C≡N (~2250 cm⁻¹) and C=O (~1720 cm⁻¹) stretches. Mass Spec: Change in molecular weight corresponding to reduction.
Secondary Amine AcylationAcetyl Chloride, TEA0°C to RT, 2h3-(N-Acetyl-cyanomethyl-amino)-benzoic acid methyl ester¹H NMR: Appearance of a new singlet for the acetyl methyl group (~2.1 ppm). IR: Appearance of a strong amide C=O stretch (~1650 cm⁻¹).

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information. ¹H and ¹³C NMR are essential for confirming the covalent changes at the reaction site.[16]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and can provide structural information through fragmentation patterns.[18][19]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups (e.g., C≡N, C=O, O-H, N-H).[17]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for monitoring reaction progress and assessing the purity of the final compound.[20]

Conclusion

3-(Cyanomethyl-amino)-benzoic acid methyl ester is a highly adaptable chemical scaffold. By carefully selecting reagents and reaction conditions, chemists can selectively target its nitrile, amine, or ester functionalities. This guide provides a foundational framework and validated protocols to empower researchers to explore the vast chemical space accessible from this versatile starting material, paving the way for the discovery of novel molecules with valuable applications.

References

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]

  • Bode, J. W. (2007). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. Organic Letters. [Link]

  • NCERT. 9.5 Chemical Reactions. NCERT 12 Chemistry. [Link]

  • Lumen Learning. 23.3. Reactions of amines. Organic Chemistry II. [Link]

  • Lecture Notes. The [3+2]Cycloaddition Reaction. [Link]

  • Bianchi, G., De Micheli, C., & Gandolfi, R. (1976). syn–anti-Isomerism in the cycloaddition of nitrile oxides to cis-3,4-dichlorocyclobutene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Offenloch, J. T., et al. (2019). Model cycloaddition reactions of the nitrile oxide generated upon.... ResearchGate. [Link]

  • Slideshare. (n.d.). Reactions of aromatic amines. [Link]

  • YouTube. (2024). CHEM 2325 Module 35: Reactions of 2° and 3° Amines with Nitrous Acid. [Link]

  • ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. [Link]

  • Chemistry Steps. (2021). The Reaction of Amines with Nitrous Acid. [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • Encyclopedia.pub. (2023). Cyanomethylation Reaction. [Link]

  • Google Patents.
  • Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
  • Májek, P., et al. (2022). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. PMC. [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • Google Patents.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Organic Chemistry Portal. Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. [Link]

  • Grützmacher, H.-F. (1970). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

  • Ram-Saroop, C., et al. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]

  • Patsnap Eureka. (2026). How to Differentiate Aromatic Compounds Using Spectral Data. [Link]

  • ResearchGate. (2026). RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Semantic Scholar. [Link]

Sources

Method

reaction of 3-(Cyanomethyl-amino)-benzoic acid methyl ester with electrophiles

Application Note: Electrophilic Derivatization of Methyl 3-((cyanomethyl)amino)benzoate in Drug Discovery Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application N...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrophilic Derivatization of Methyl 3-((cyanomethyl)amino)benzoate in Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Chemical Profiling

Methyl 3-((cyanomethyl)amino)benzoate (CAS: 75254-58-9) is a highly versatile, polyfunctional building block frequently utilized in the synthesis of privileged heterocyclic scaffolds. Structurally, it features three distinct sites for electrophilic attack: a secondary aniline nitrogen, an active α -methylene group adjacent to a nitrile, and an ester-functionalized aromatic ring.

Successfully deploying this scaffold in library generation or scale-up requires a precise understanding of its electronic distribution. The strongly electron-withdrawing cyanomethyl group ( −CH2​CN ) significantly attenuates the nucleophilicity of the secondary amine via inductive effects. Consequently, reactions with electrophiles require carefully tuned conditions—such as nucleophilic catalysis or strong bases—to overcome this inherent deactivation.

ReactivityMap SM Methyl 3-((cyanomethyl)amino)benzoate N_rxn N-Functionalization (Acylation/Urea Formation) SM->N_rxn Electrophiles: Acyl Chlorides, Isocyanates C_rxn C-Alkylation (alpha-Carbanion) SM->C_rxn Electrophiles: Alkyl Halides (Requires N-Protection) Ring_rxn Electrophilic Aromatic Substitution SM->Ring_rxn Electrophiles: Halogens (Br2, NBS)

Fig 1. Divergent reactivity pathways of the cyanomethylamino scaffold with various electrophiles.

Table 1: Comparative Reactivity Profile of Electrophilic Sites
Reactive SiteElectrophile ClassRequired Pre-activation / CatalystPrimary Synthetic Utility
Secondary Amine (N-H) Acid chlorides, sulfonyl chlorides, isocyanatesMild base (TEA, DIPEA) + DMAP (nucleophilic catalyst)Amide/urea library generation; precursor to heterocycles.
α -Methylene (C-H) Alkyl halides (e.g., benzyl bromide, MeI)Strong base (LDA, KHMDS) at -78 °C + Prior N-protection Introduction of steric bulk/stereocenters adjacent to the nitrile.
Aryl Ring (C-H) Halogens ( Br2​ , NBS)Lewis acid (optional depending on electrophile strength)Ortho/para halogenation for subsequent cross-coupling (Suzuki/Buchwald).

Workflow 1: N-Acylation (Amide Library Generation)

Mechanistic Insights: Direct acylation of Methyl 3-((cyanomethyl)amino)benzoate with acyl chlorides is slower than that of standard N-alkyl anilines. The inductive pull of the nitrile group decreases the electron density on the nitrogen lone pair. To establish a self-validating and high-yielding protocol, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is rapidly intercepted by the deactivated secondary amine.

Standard Protocol: DMAP-Catalyzed N-Acylation

  • Reaction Setup: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve Methyl 3-((cyanomethyl)amino)benzoate (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) followed by DMAP (0.1 equiv, 0.5 mmol). Stir for 5 minutes at room temperature (20 °C).

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.2 equiv, 6.0 mmol) dropwise over 10 minutes to control the exothermic formation of the N-acylpyridinium species.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.4 ) will convert to a less polar product spot ( Rf​≈0.6 ) within 2–4 hours.

  • Workup (Self-Validating): Quench the reaction with 1M HCl (aq) to protonate and remove DMAP and excess DIPEA. Extract with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO3​ to remove residual carboxylic acid byproducts. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow 2: Synthesis of Functionalized Hydantoins via Isocyanates

Mechanistic Insights: The reaction of α -aminonitriles with isocyanates is a powerful method for generating 1,3-disubstituted hydantoins, a privileged pharmacophore in antiepileptic and oncology drugs[1]. The mechanism proceeds via a base-catalyzed nucleophilic addition of the amine to the isocyanate, yielding a urea intermediate. Upon the introduction of aqueous acid and heat, the urea nitrogen undergoes a 5-exo-dig cyclization onto the electrophilic nitrile carbon. This forms a 5-iminoimidazolidin-2-one intermediate, which is immediately hydrolyzed to the final hydantoin, releasing ammonium chloride[1].

HydantoinMechanism SM N-Aryl-alpha-aminonitrile + Isocyanate Urea Urea Intermediate (Ar-N(CH2CN)-CO-NH-R) SM->Urea Nucleophilic Addition (Base Catalyzed, RT) Imine 5-Iminoimidazolidin-2-one (Cyclized Intermediate) Urea->Imine 5-exo-dig Cyclization (Acid Catalyzed, Heat) Hydantoin 1,3-Disubstituted Hydantoin (Final Product) Imine->Hydantoin Hydrolysis (- NH4Cl)

Fig 2. Mechanistic sequence for hydantoin synthesis via isocyanate electrophile capture.

Standard Protocol: One-Pot Two-Step Hydantoin Synthesis

  • Urea Formation: Dissolve the scaffold (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL). Add Triethylamine (TEA) (1.5 equiv, 3.0 mmol) and the appropriate aryl/alkyl isocyanate (1.1 equiv, 2.2 mmol). Stir at room temperature for 4 hours.

  • Validation Point 1: TLC analysis should indicate complete consumption of the starting amine and the appearance of a highly UV-active urea intermediate.

  • Cyclization & Hydrolysis: To the same flask, add 6M HCl (aq) (10 mL) and Ethanol (10 mL) to maintain solubility. Attach a reflux condenser and heat the mixture to 85 °C for 3 hours.

  • Validation Point 2: The hydrolysis of the imine releases NH4+​ , and the resulting hydantoin typically exhibits lower solubility in the acidic aqueous/ethanol mixture. Upon cooling the flask to 0 °C, the product will precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) and water (10 mL), and dry under high vacuum to afford the analytically pure hydantoin.

Table 2: Optimization of Hydantoin Cyclization Conditions
EntryStep 2 Solvent SystemAcid CatalystTemperatureTimeIsolated Yield (%)
1THF / Water1M HCl25 °C24 h< 10% (Stalls at Urea)
2THF / Water6M HCl65 °C12 h45% (Mixed Imine/Hydantoin)
3 Ethanol / Water 6M HCl 85 °C (Reflux) 3 h 88% (Complete Hydrolysis)

Workflow 3: C-Alkylation via α -Metalation

Mechanistic Insights: Derivatizing the carbon adjacent to the nitrile allows for the introduction of stereocenters. The α -protons have a pKa​ of approximately 25. However, the secondary aniline N-H has a pKa​ of roughly 27. Because these values are close, attempting to deprotonate the carbon with a strong base (like LDA, pKa​ ~ 36) without protecting the nitrogen will result in competitive N-deprotonation and complex mixtures. Therefore, N-protection (e.g., N-Boc) is an absolute prerequisite before reacting the α -carbon with electrophiles.

Standard Protocol: α -C-Alkylation of N-Boc Protected Scaffold

  • Deprotonation: Dissolve the N-Boc protected Methyl 3-((cyanomethyl)amino)benzoate (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add Lithium Diisopropylamide (LDA) (1.0 M in THF/hexanes, 1.2 equiv, 1.2 mmol) dropwise down the side of the flask. Stir at -78 °C for 45 minutes to ensure complete formation of the nitrile-stabilized carbanion. The solution typically turns deep yellow/orange.

  • Electrophilic Quench: Add the alkyl halide (e.g., Benzyl bromide, 1.5 equiv, 1.5 mmol) neat, dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly remove the cold bath and allow it to warm to room temperature over 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH4​Cl (5 mL) to destroy any unreacted LDA. Extract with Ethyl Acetate (3 x 10 mL). Wash the organics with brine, dry over MgSO4​ , and purify via flash column chromatography to isolate the C-alkylated product.

References

  • Isocyanate-based multicomponent reactions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Note: Advanced Purification Protocols for 3-(Cyanomethyl-amino)-benzoic acid methyl ester

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS: 75254-58-9)[1] Executive Summary & Structural Rationale As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS: 75254-58-9)[1]

Executive Summary & Structural Rationale

As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(Cyanomethyl-amino)-benzoic acid methyl ester . This compound is a highly versatile building block in pharmaceutical synthesis, but its structural features demand precise environmental control during purification.

The molecule features three critical functional groups: a methyl ester, a cyanomethyl group (-CH₂CN), and a secondary aromatic amine[1][2].

  • Causality of Basicity: Unlike aliphatic amines that heavily interact with silica silanols and require basic modifiers (like triethylamine), this secondary amine is conjugated with an electron-withdrawing aromatic ring and an adjacent cyanomethyl group. This significantly attenuates its basicity (pKa < 3). Consequently, it behaves nearly neutrally on silica gel.

  • Causality of Hydrolysis: Both the methyl ester and the nitrile group are highly susceptible to hydrolysis under strongly basic or acidic conditions. Therefore, purification protocols must strictly operate within a pH range of 3 to 7.

Physicochemical Profiling & Quantitative Data

To establish a rational purification strategy, we must first summarize the compound's physicochemical parameters and their direct impact on our chromatographic choices.

Table 1: Physicochemical & Structural Parameters

ParameterValueImpact on Purification Strategy
CAS Number 75254-58-9[1]Reference identifier for QC tracking.
Molecular Formula C₁₀H₁₀N₂O₂[1]Confirms mass for LC-MS validation.
Molecular Weight 190.20 g/mol [1]Low molecular weight; suitable for post-HPLC lyophilization without degradation.
Functional Vulnerabilities Ester, NitrileStrict avoidance of strong bases (e.g., NaOH, NH₄OH) to prevent saponification.
Amine Basicity Attenuated (Weak)Eliminates the need for basic mobile phase modifiers (e.g., TEA) in normal phase.

Table 2: Optimized Chromatographic Parameters

ParameterProtocol A (Flash Chromatography)Protocol B (Preparative HPLC)
Stationary Phase Silica Gel (40-63 µm, 60 Å)C18 Reverse Phase (5 µm, 100 Å)
Mobile Phase A Hexane (Non-polar)Water + 0.1% Formic Acid
Mobile Phase B Ethyl Acetate (Polar)Acetonitrile + 0.1% Formic Acid
Gradient Profile 10% to 40% B (over 10 CV)10% to 60% B (over 20 min)
Detection Wavelength UV 254 nmUV 254 nm & 280 nm
Loading Strategy Dry Loading (1:3 Silica ratio)Liquid Injection (in DMSO)

Process Workflow Visualization

The following decision tree dictates whether to utilize Normal-Phase Flash Chromatography (for bulk crude >100 mg) or Reverse-Phase Preparative HPLC (for high-purity requirements or smaller scales).

PurificationWorkflow Crude Crude Mixture (CAS: 75254-58-9) TLC TLC / LC-MS Profiling Crude->TLC Decision Scale > 100 mg? TLC->Decision Flash Flash Chromatography (Hexane/EtOAc) Decision->Flash Yes Prep Preparative HPLC (H2O/MeCN + 0.1% FA) Decision->Prep No Fractions Fraction Collection (UV 254 nm) Flash->Fractions Prep->Fractions QC QC: UPLC-MS & NMR (Self-Validation) Fractions->QC Pure Pure Target Compound (>98% Purity) QC->Pure

Workflow for the purification and validation of 3-(Cyanomethyl-amino)-benzoic acid methyl ester.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning in-process controls (IPCs) are embedded to ensure the procedure is working before you reach the final step.

Protocol A: Normal-Phase Flash Column Chromatography

Best for: Initial crude purification, scale > 100 mg. Grounding standard based on the foundational principles of .

  • Sample Preparation (Dry Loading):

    • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

    • Add dry silica gel to the solution in a 1:3 (crude:silica) weight ratio.

    • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

    • Causality: The compound has intermediate polarity. Liquid loading with DCM would cause severe band broadening and premature elution. Dry loading eliminates injection solvent effects, ensuring a tight initial band.

  • Column Equilibration:

    • Pack a standard silica column and equilibrate with 90:10 Hexane:Ethyl Acetate.

  • Gradient Elution:

    • Run a shallow gradient from 10% to 40% Ethyl Acetate over 10 Column Volumes (CV).

    • Self-Validating Checkpoint: Monitor the eluent at 254 nm. The target compound typically elutes around 25-30% EtOAc. If a peak elutes before 15% EtOAc, it is likely an over-alkylated byproduct.

  • Fraction Pooling & Validation:

    • Spot fractions on a TLC plate (Hexane:EtOAc 6:4). The target compound has an Rf of ~0.4.

    • Self-Validating Checkpoint: Only pool fractions that show a single, distinct spot under UV (254 nm) and stain positively with iodine. Concentrate under vacuum at ≤ 40°C to prevent thermal degradation of the nitrile.

Protocol B: Reverse-Phase Preparative HPLC

Best for: Final polishing, isolation of analytical standards, scale < 100 mg. Grounding standard based on modern liquid chromatography.

  • Sample Dissolution:

    • Dissolve the crude material in LC-MS grade DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert. Filtering prevents particulate matter from clogging the expensive C18 prep column frit.

  • Method Setup:

    • Column: Prep C18 (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase: A = H₂O (0.1% Formic Acid), B = Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid (pH ~2.7) is a volatile modifier that sharpens the peak of the secondary amine by suppressing residual silanol ionization on the C18 phase. It is mild enough to avoid hydrolyzing the methyl ester during the 20-minute run.

  • Gradient Execution:

    • Inject the sample. Run a gradient of 10% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

    • Collect fractions based on UV threshold triggering at 254 nm.

  • Recovery & QC Validation:

    • Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and formic acid.

    • Self-Validating Checkpoint: Analyze the final powder via analytical UPLC-MS. The batch is validated only if UV purity is >98% and the mass spectrum shows a dominant [M+H]⁺ peak at m/z 191.2.

References

  • Armarego, W. L. F., & Chai, T. C. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann (Elsevier).[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. John Wiley & Sons.[Link]

Sources

Method

Application Note: Precision N-Alkylation of Methyl 3-Aminobenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Executive Summary & Mechanistic Rationale Methyl 3-aminobenzoate is a highly versatile building block frequently utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Mechanistic Rationale

Methyl 3-aminobenzoate is a highly versatile building block frequently utilized in the synthesis of complex pharmaceuticals, including potent inhibitors of histone deacetylases (HDACs)[1] and novel antibacterial agents targeting bacterial RNA polymerase[2]. However, modifying its primary amine presents a classic chemoselectivity challenge.

The meta-substituted methyl ester exerts an electron-withdrawing inductive effect (-I), which subtly deactivates the aromatic ring and reduces the nucleophilicity of the aniline nitrogen. When researchers attempt direct alkylation using alkyl halides (e.g., methyl iodide, benzyl bromide) and a base, the reaction typically fails to stop at mono-alkylation. The resulting secondary amine is more electron-rich and sterically accessible enough to outcompete the starting material, leading to a complex, difficult-to-separate mixture of mono-alkylated, di-alkylated, and quaternary ammonium salts.

To achieve strict chemoselectivity, the amine must be modified via pathways that alter the nucleophilicity dynamically during the reaction. This guide details two field-proven methodologies: Reductive Amination for strict mono-alkylation[1], and the Eschweiler-Clarke Reaction for exhaustive N,N-dimethylation[3].

ReactionPathways Substrate Methyl 3-aminobenzoate (Primary Amine) Direct Direct Alkylation (RX + Base) Substrate->Direct Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) Substrate->Reductive Eschweiler Eschweiler-Clarke (CH2O + HCOOH) Substrate->Eschweiler OverAlk Mixture: Mono-, Di-, Quaternary Amines Direct->OverAlk MonoAlk Mono-N-alkylated (High Selectivity) Reductive->MonoAlk DiAlk N,N-Dimethylated (High Selectivity) Eschweiler->DiAlk

Caption: Divergent N-alkylation pathways for methyl 3-aminobenzoate and their selectivities.

Quantitative Optimization Data

The following table summarizes the performance metrics of different N-alkylation strategies based on empirical process data.

Synthesis StrategyReagent SystemTarget ProductTypical YieldSelectivity ProfileMechanistic Limitation
Direct Alkylation R-X, K₂CO₃, DMFMono-alkylated30–50%Poor (<50%)Severe over-alkylation; requires tedious chromatographic separation.
Reductive Amination R-CHO, NaBH(OAc)₃, DCEMono-alkylated75–95%Excellent (>95%)Requires stoichiometric aldehyde; sensitive to extreme steric hindrance.
Eschweiler-Clarke CH₂O (aq), HCOOH, HeatN,N-Dimethylated80–95%Excellent (>95%)Restricted strictly to N-methylation; requires harsh thermal conditions.

Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) to achieve strict mono-alkylation. The three electron-withdrawing acetate groups reduce the hydridic character of the boron, making it too mild to reduce aldehydes at room temperature, but sufficiently reactive to reduce the more electrophilic iminium species[1].

Workflow Step1 1. Imine Formation (DCE, RT, 30 min) Step2 2. Reduction (NaBH(OAc)3, 12h) Step1->Step2 Step3 3. Quenching (NaHCO3 aq) Step2->Step3 Step4 4. Extraction (DCM / Brine) Step3->Step4 Step5 5. Purification (Flash Column) Step4->Step5

Caption: Step-by-step experimental workflow for highly selective reductive amination.

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve methyl 3-aminobenzoate (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add the target aldehyde (e.g., benzaldehyde, 1.05 equiv).

    • Causality: DCE is preferred over dichloromethane (DCM) as it allows for mild heating if the imine formation is sluggish, though room temperature is usually sufficient. Anhydrous conditions prevent premature imine hydrolysis.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Stir the mixture at room temperature for 30–60 minutes.

    • Causality: The electron-withdrawing ester group reduces the amine's nucleophilicity. Acid catalysis accelerates the dehydration step of imine formation. Self-Validation: The solution will typically shift from colorless to a distinct pale yellow, indicating imine formation.

  • Selective Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv) over 10 minutes.

    • Causality: Waiting 30 minutes before adding the hydride donor allows the thermodynamic equilibrium to favor imine formation. Adding the borohydride too early risks premature reduction of the unreacted aldehyde into an alcohol, lowering the yield.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Workup: Once the starting material is consumed, quench the reaction slowly with saturated aqueous NaHCO₃ (30 mL).

    • Causality: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes any unreacted borohydride, preventing unwanted side reactions during extraction. Self-Validation: Vigorous bubbling (CO₂ evolution) will occur and cease once neutralization is complete.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Exhaustive N,N-Dimethylation via Eschweiler-Clarke

When the target is a tertiary N,N-dimethyl amine, the Eschweiler-Clarke reaction is the gold standard. It uniquely prevents the formation of quaternary ammonium salts[3].

Step-by-Step Methodology
  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-aminobenzoate (1.0 equiv, 10 mmol) in formic acid (85–100%, 5.0 mL). Add aqueous formaldehyde (37% w/w, 5.0 equiv).

    • Causality: Formic acid acts as both the solvent and the hydride donor. Formaldehyde provides the methyl carbon.

  • Thermal Activation: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours.

    • Causality: Heat is required to drive the decarboxylation of formic acid, which delivers the hydride to the intermediate iminium ion.

    • Self-Validation: The evolution of CO₂ gas bubbles will be clearly visible. This gas evolution makes the reduction step strictly irreversible, driving the reaction to completion[3]. The reaction is complete when gas evolution ceases.

  • Quenching: Cool the mixture to room temperature, then carefully pour it over crushed ice (20 g).

  • Basification: Slowly add 2M NaOH (aq) until the pH reaches 8–9.

    • Causality: The highly acidic conditions leave the newly formed tertiary amine protonated (water-soluble). Basification converts it back into its free-base form, allowing it to partition into the organic phase.

  • Isolation: Extract with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield methyl 3-(dimethylamino)benzoate.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized compounds, utilize the following self-validating analytical markers:

  • TLC Analysis: The mono-alkylated product (Protocol A) will typically have a higher Rf​ value than the highly polar primary amine starting material, but a lower Rf​ than the di-alkylated product (Protocol B) due to the retained N-H hydrogen bond donor capability.

  • ¹H NMR Spectroscopy:

    • Protocol A Success: Confirmed by the disappearance of the broad primary amine singlet (~3.8 ppm, 2H) and the appearance of a new secondary amine broad singlet (~4.2 ppm, 1H), alongside the new alkyl/benzyl aliphatic protons.

    • Protocol B Success: Confirmed by the complete absence of N-H protons and the appearance of a sharp, integrated 6H singlet around ~3.0 ppm, corresponding to the two N-methyl groups.

Sources

Application

Application Note: Handling, Storage, and Solution Preparation of 3-(Cyanomethyl-amino)-benzoic acid methyl ester

Executive Summary 3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS: 75254-58-9) is a bifunctional building block frequently utilized in the synthesis of complex heterocycles, peptidomimetics, and targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS: 75254-58-9) is a bifunctional building block frequently utilized in the synthesis of complex heterocycles, peptidomimetics, and targeted therapeutics. Featuring both a methyl ester and a secondary cyanomethylamine, this off-white solid presents specific handling challenges. The cyanomethyl group is a versatile synthetic handle but is susceptible to degradation, while the methyl ester requires strict moisture control to prevent premature hydrolysis. This application note provides a comprehensive, field-validated protocol for the storage, handling, and experimental preparation of this compound to ensure lot-to-lot reproducibility.

Physicochemical Properties

To establish a baseline for quality control, the fundamental properties of the compound are summarized below.

PropertySpecification
Chemical Name 3-(Cyanomethyl-amino)-benzoic acid methyl ester
CAS Number 75254-58-9
Linear Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.2 g/mol
Physical Form Off-White Solid
Typical Purity ≥97%
Storage Temperature 0–5°C (Refrigerated)

Mechanisms of Degradation & Storage Rationale

Understanding the chemical liabilities of 3-(Cyanomethyl-amino)-benzoic acid methyl ester is critical for maintaining its structural integrity.

  • Ester Hydrolysis: Like many methyl esters, this compound is vulnerable to moisture-driven hydrolysis, particularly if exposed to ambient humidity over prolonged periods[1]. Elevated temperatures accelerate this process, yielding the corresponding benzoic acid derivative[2].

  • Cyanomethylamine Instability: The cyanomethyl group (-CH₂CN) attached to the secondary amine can undergo hydrolysis under strongly acidic or basic conditions to form amides or carboxylic acids. Furthermore, cyanomethylamine derivatives require careful handling to prevent retro-Strecker degradation or oxidation during synthetic steps[3].

  • Causality of Storage Conditions: To mitigate these pathways, the compound must be stored at 0–5°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).

degradation_pathways A 3-(Cyanomethyl-amino)- benzoic acid methyl ester B Ester Hydrolysis (Moisture / Heat) A->B H2O C Nitrile Degradation (Strong Acid / Base) A->C H2O, H+/OH- D 3-(Cyanomethyl-amino)- benzoic acid B->D Loss of Methanol E Amide / Carboxylic Acid Derivatives C->E Hydrolysis

Logical degradation pathways of the ester and nitrile groups.

Handling & Storage Protocols

To prevent the degradation mechanisms outlined above, follow this self-validating workflow for long-term storage and aliquoting.

Protocol 1: Long-Term Storage and Aliquoting
  • Receipt and Inspection: Upon receipt, visually verify the physical form. It should be an off-white solid. Causality: Discoloration (e.g., severe yellowing or browning) is a primary indicator of oxidative degradation of the secondary amine.

  • Thermal Equilibration (Critical Step): Before opening the primary container, allow the vial to equilibrate to room temperature (20–25°C) in a desiccator for at least 30–60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture on the solid, which will catalyze ester hydrolysis during subsequent storage[1].

  • Inert Atmosphere Handling: Transfer the required mass using a static-free spatula within a glovebox or under a continuous stream of dry nitrogen/argon.

  • Resealing: Purge the headspace of the storage vial with argon before sealing. Wrap the cap with Parafilm and return immediately to 0–5°C storage.

Experimental Workflow: Preparation of Stock Solutions

For downstream synthesis (e.g., base-catalyzed alkylation or cyclization), stock solutions must be prepared with care to preserve the integrity of both functional groups.

Protocol 2: Anhydrous Solution Preparation & Self-Validation
  • Solvent Selection: Use strictly anhydrous, aprotic solvents (e.g., DMF, DMSO, or THF with <50 ppm H₂O). Causality: Protic solvents (like methanol or ethanol) should be avoided for long-term stock solutions due to the risk of transesterification or nucleophilic attack on the nitrile[2].

Step-by-Step Methodology:

  • Weighing: Weigh the equilibrated solid (e.g., 19.02 mg for a 100 mM stock in 1 mL) into a dry, oven-baked amber glass vial.

  • Dissolution: Add the anhydrous solvent. Vortex gently until complete dissolution is achieved.

  • Visual Validation: The solution should be completely clear. Causality: Particulates or cloudiness often indicate the presence of the hydrolyzed free acid (3-(Cyanomethyl-amino)-benzoic acid), which has significantly lower solubility in aprotic solvents than the intact methyl ester.

  • Analytical Self-Validation: Run a rapid LC-MS aliquot to confirm a single major peak corresponding to the intact mass (M+H ≈ 191.2). The absence of a peak at M+H ≈ 177.2 (the free acid) validates that no ester hydrolysis occurred during storage or preparation.

  • Usage and Storage: Use the solution immediately for synthetic steps. If storage is unavoidable, aliquot into single-use vials, blanket with argon, and freeze at -20°C. Avoid freeze-thaw cycles.

handling_workflow S1 1. Receipt & Inspection Verify off-white solid S2 2. Cold Storage Store at 0-5°C in dark S1->S2 S3 3. Thermal Equilibration Warm to RT in desiccator S2->S3 S4 4. Inert Handling Transfer under N2/Argon S3->S4 S5 5. Solution Preparation Dissolve in anhydrous solvent S4->S5 S6 6. Quality Control Verify clarity & LC-MS/TLC S5->S6

Step-by-step workflow for the safe handling and preparation of stock solutions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 3-((cyanomethyl)amino)benzoate

Welcome to the technical support guide for the synthesis of methyl 3-((cyanomethyl)amino)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of methyl 3-((cyanomethyl)amino)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this specific N-alkylation process. Our goal is to provide you with the causal explanations and actionable protocols needed to optimize your reaction, maximize yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most likely causes?

Low yields are typically traced back to one of three areas: incomplete reaction, formation of undesired side products, or loss of product during workup and purification. The most common chemical cause is the formation of a dialkylated byproduct, methyl 3-(bis(cyanomethyl)amino)benzoate. Another significant factor can be the hydrolysis of either the ester or nitrile functional groups if reaction conditions are not strictly anhydrous.

Q2: I've isolated an impurity with a higher molecular weight than my product. What is it likely to be?

The most probable high-molecular-weight impurity is the dialkylated side product, methyl 3-(bis(cyanomethyl)amino)benzoate. This occurs when the desired secondary amine product acts as a nucleophile and reacts with a second molecule of the cyanomethylating agent (e.g., chloroacetonitrile or bromoacetonitrile). The secondary amine is often more nucleophilic than the starting primary amine, making this a common challenge in aniline alkylations.[1]

Q3: How can I quickly check for the presence of the main dialkylation and hydrolysis side products?

Thin-Layer Chromatography (TLC) is an effective initial check. The dialkylated product is typically less polar than the desired mono-alkylated product and will have a higher Rf value. Hydrolyzed products (containing a carboxylic acid or amide) are more polar and will exhibit lower Rf values. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm the molecular weights of the components in your crude reaction mixture.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Significant formation of the dialkylated impurity, methyl 3-(bis(cyanomethyl)amino)benzoate.

Q: My analysis shows a large percentage of the dialkylated product. How can I suppress its formation?

A: The formation of the tertiary amine is a classic issue in N-alkylation.[1][2] The key is to manipulate the reaction kinetics to favor the initial mono-alkylation step.

Causality: The secondary amine product, methyl 3-((cyanomethyl)amino)benzoate, is a stronger nucleophile than the starting material, methyl 3-aminobenzoate. Given the opportunity, it will compete with the starting material for the electrophilic cyanomethylating agent, leading to overalkylation.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the starting amine (methyl 3-aminobenzoate), typically 1.1 to 1.2 equivalents relative to the cyanomethylating agent. This ensures the alkylating agent is consumed before significant dialkylation can occur.

  • Slow Reagent Addition: Add the cyanomethylating agent (e.g., chloroacetonitrile) dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary amine.

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of both reactions but can improve selectivity for mono-alkylation. Start with room temperature and monitor progress before considering heating.

  • Base Selection: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). These are sufficient to neutralize the HCl or HBr byproduct without significantly increasing the nucleophilicity of the amine.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A Methyl 3-aminobenzoate B Methyl 3-((cyanomethyl)amino)benzoate (Product) A->B K₂CO₃ D Methyl 3-(bis(cyanomethyl)amino)benzoate (Dialkylated Impurity) B->D K₂CO₃ C ClCH₂CN (1.0 eq) E ClCH₂CN

Caption: Primary vs. Secondary Alkylation Pathways.

Problem 2: Presence of impurities suggesting hydrolysis.

Q: My LC-MS shows peaks corresponding to methyl 3-((carbamoylmethyl)amino)benzoate or 3-((cyanomethyl)amino)benzoic acid. What happened?

A: The presence of these species indicates that water has entered your reaction, leading to the hydrolysis of the nitrile or ester groups, respectively.

Causality:

  • Nitrile Hydrolysis: Under basic or acidic conditions, the cyano group (-CN) can be hydrolyzed by water, first to an amide (-CONH₂) and then potentially to a carboxylic acid (-COOH).[3] This is often catalyzed by the base used in the reaction.

  • Ester Hydrolysis: The methyl ester (-COOCH₃) is susceptible to saponification (base-catalyzed hydrolysis) to a carboxylate salt, which upon acidic workup becomes a carboxylic acid (-COOH).[4] This is a common outcome if aqueous base is used during the workup at elevated temperatures.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).

    • Use anhydrous solvents. Acetonitrile or DMF, if used, should be from a freshly opened bottle or dried over molecular sieves.

    • Use a freshly opened container of anhydrous potassium carbonate or dry it in an oven before use.

  • Careful Workup:

    • When the reaction is complete, perform the aqueous workup at room temperature or below (using an ice bath).

    • Avoid using strong aqueous bases for extended periods. If quenching is necessary, use a saturated solution of sodium bicarbonate and perform extractions promptly.

Data Summary: Impact of Conditions on Selectivity

The following table summarizes how adjusting key reaction parameters can influence the product distribution. Data is illustrative, based on common outcomes for N-alkylation reactions.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Amine:Halide Ratio 1 : 11.2 : 1Increased amine ratio favors mono-alkylation.
Reagent Addition All at onceSlow, dropwise additionMinimizes local excess of alkylating agent.
Temperature 60 °C25 °C (Room Temp)Lower temperature enhances selectivity.
Solvent Purity Technical GradeAnhydrousPrevents hydrolysis side reactions.
Typical Product:Byproduct Ratio ~ 70 : 30> 95 : 5Optimized conditions significantly reduce byproduct formation.

Experimental Protocol: Optimized Synthesis of Methyl 3-((cyanomethyl)amino)benzoate

This protocol is designed to minimize the formation of dialkylation and hydrolysis byproducts.

Materials:

  • Methyl 3-aminobenzoate (1.2 eq)

  • Chloroacetonitrile (1.0 eq)[5]

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (Solvent)

  • Round-bottom flask, condenser, magnetic stirrer, syringe pump, inert gas supply (N₂ or Ar)

Workflow Diagram:

Caption: Optimized Experimental Workflow.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add methyl 3-aminobenzoate (1.2 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Reagent Addition: Prepare a solution of chloroacetonitrile (1.0 eq) in a small amount of anhydrous acetonitrile. Using a syringe pump, add this solution dropwise to the stirred reaction mixture at room temperature over 2 hours.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the potassium carbonate and other inorganic salts. Rinse the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure methyl 3-((cyanomethyl)amino)benzoate.

References

  • Hofmann, A. W. (1850). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 140, 93-131. [Link]

  • Legeay, S., et al. (2006). N-alkylation of 3,4-dihydropyrimidine-2(1H)-one using chloroacetonitrile via ionic liquid-phase technology. Tetrahedron Letters, 47(34), 6015-6018. This source is relevant for showing N-alkylation using chloroacetonitrile. [Link]

  • Oreate AI. (2026). From 'CN' to 'COOH': Unraveling the Chemical Transformation. Oreate AI Blog. [Link]

  • Yadav, M. R., et al. (2008). Synthesis and biological evaluation of some new 2,3-disubstituted-4(3H)-quinazolinones. Bioorganic & Medicinal Chemistry, 16(15), 7268-7275. This reference details alkylation in the presence of chloroacetonitrile. [Link]

  • Ankara University. (2018). HYDROLYSIS REACTIONS. Faculty of Pharmacy Course Materials. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-aminobenzoate Alkylation

Welcome to the technical support center for the alkylation of methyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of methyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges encountered during the N-alkylation of methyl 3-aminobenzoate through a series of troubleshooting questions and detailed, field-proven answers. Our goal is to provide you with the causal understanding and practical steps needed to optimize your reaction conditions for higher yields, purity, and selectivity.

Methyl 3-aminobenzoate is a versatile building block in organic synthesis, frequently used in the preparation of pharmaceuticals and other fine chemicals.[1] Its structure contains both an amine and a methyl ester, presenting unique challenges and opportunities in synthetic design.[1][2] The following sections are structured to address specific issues you may encounter in your laboratory work.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low or No Product Formation

Question 1: My alkylation of methyl 3-aminobenzoate is showing very low conversion to the desired N-alkylated product. What are the likely causes and how can I improve the yield?

Low conversion is a common hurdle and can often be traced back to several key factors related to the reactivity of your starting materials and the reaction environment.

Underlying Causes & Expert Insights:

  • Insufficiently Reactive Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The reactivity generally follows the trend: Iodide > Bromide > Chloride. If you are using an alkyl chloride, for instance, the reaction may be sluggish.[3]

  • Inadequate Base: The role of the base is to deprotonate the aniline nitrogen, increasing its nucleophilicity. If the base is not strong enough to effectively deprotonate the amine, the reaction will not proceed efficiently. For direct alkylation with alkyl halides, stronger bases like sodium tert-butoxide (NaOtBu) are often required.[4][5]

  • Low Reaction Temperature: Like many organic reactions, the rate of N-alkylation is temperature-dependent. Insufficient thermal energy can lead to slow reaction kinetics.[3]

  • Steric Hindrance: If either your alkylating agent or the aniline itself is sterically bulky, this can impede the approach of the nucleophile to the electrophilic carbon, slowing the reaction rate.

Troubleshooting Protocol:

  • Evaluate Your Alkylating Agent: If you are using a less reactive alkyl halide (e.g., chloride or bromide), consider switching to the corresponding iodide. This can be done by either using the alkyl iodide directly or by performing an in-situ Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide.

  • Optimize the Base: If you are using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with a less reactive alkylating agent, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[4][6]

  • Increase the Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be mindful that higher temperatures can sometimes lead to side reactions.[3]

  • Consider an Alternative Alkylation Method: If direct alkylation with an alkyl halide is proving difficult, reductive amination is a highly effective alternative.[7][8] This involves reacting the methyl 3-aminobenzoate with an aldehyde or ketone to form an imine, which is then reduced in-situ to the desired N-alkylated product.[9] This method is often milder and avoids the formation of quaternary ammonium salts.[8][9]

Question 2: I am attempting a Buchwald-Hartwig amination to form a C-N bond with methyl 3-aminobenzoate, but the reaction is not working. What are the critical parameters to check?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] Its success hinges on the careful selection and handling of the catalyst, ligand, and base.[4][5]

Underlying Causes & Expert Insights:

  • Catalyst and Ligand Incompatibility or Deactivation: The choice of phosphine ligand is crucial and is dependent on the specific aryl halide and amine being coupled.[5] Bulky, electron-rich ligands are often required for less reactive aryl chlorides.[5] The palladium catalyst, typically a Pd(0) species, can be sensitive to air and moisture, leading to deactivation.

  • Incorrect Base: The base not only deprotonates the amine but also participates in the catalytic cycle. The choice of base can significantly impact the reaction outcome.[4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species.

Troubleshooting Protocol:

  • Verify Catalyst and Ligand System: Consult the literature for established catalyst/ligand combinations for similar substrates. Ensure that both the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand are of high purity and have been stored under an inert atmosphere.[4]

  • Screen Different Bases: Common bases for Buchwald-Hartwig reactions include NaOtBu, K₃PO₄, and Cs₂CO₃.[4] A screening of these bases may be necessary to find the optimal one for your specific reaction.

  • Ensure Anhydrous and Inert Conditions: The reaction should be set up in an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Monitor Reaction Progress: Use TLC, GC, or HPLC to monitor the reaction. If the reaction stalls, it may indicate catalyst decomposition.[7]

Category 2: Formation of Multiple Products & Side Reactions

Question 3: My reaction is producing a significant amount of the N,N-dialkylated product. How can I improve the selectivity for mono-alkylation?

Over-alkylation is a classic challenge in the N-alkylation of primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine.[3]

Underlying Causes & Expert Insights:

  • Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards the dialkylated product.[3]

  • Reaction Concentration and Temperature: High concentrations and elevated temperatures can increase the rate of the second alkylation step.[3]

Troubleshooting Protocol:

  • Adjust Stoichiometry: Use an excess of methyl 3-aminobenzoate relative to the alkylating agent (e.g., 2-3 equivalents of the amine). This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[3]

  • Control Reagent Addition: Add the alkylating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the mono-alkylated product, as the activation energy for the second alkylation may be higher.[3]

  • Consider a Protecting Group Strategy: While more steps are involved, protecting the amine as an amide (e.g., by acetylation) can prevent over-alkylation. The protecting group can be removed after the desired transformation.

Question 4: I am observing C-alkylation on the aromatic ring in addition to the desired N-alkylation. How can I prevent this?

C-alkylation is a potential side reaction, particularly under certain conditions that favor electrophilic aromatic substitution.

Underlying Causes & Expert Insights:

  • High Temperatures and Strong Lewis Acids: Friedel-Crafts-type alkylation can occur on the electron-rich aniline ring, especially at higher temperatures and in the presence of certain catalysts.[3] It is important to note that direct Friedel-Crafts alkylation of anilines often fails because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[3][11]

  • Rearrangement: N-alkylated anilines can sometimes undergo rearrangement to C-alkylated products.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most straightforward approach to minimize C-alkylation.[3]

  • Avoid Strong Lewis Acid Catalysts: If your reaction conditions employ a Lewis acid, consider if it is necessary or if a different catalytic system could be used.

  • Protect the Amino Group: As with preventing over-alkylation, protecting the amino group will deactivate the ring towards electrophilic substitution.

Category 3: Purification Challenges

Question 5: I am having difficulty separating my N-alkylated product from the unreacted methyl 3-aminobenzoate. What purification strategies can I employ?

Co-elution during column chromatography is a common issue when the product and starting material have similar polarities.

Underlying Causes & Expert Insights:

  • Similar Polarity: The introduction of a small alkyl group may not significantly alter the polarity of the molecule, leading to poor separation on silica gel.

  • Incomplete Reaction: A high concentration of starting material will make purification more challenging.

Troubleshooting Protocol:

  • Optimize Column Chromatography:

    • Solvent System Screening: Experiment with different eluent systems. A common starting point is a mixture of hexane and ethyl acetate.[12] Varying the ratio or switching to a different solvent system (e.g., dichloromethane/methanol) may improve separation.

    • Gradient Elution: Employ a shallow gradient of the more polar solvent to improve resolution.

  • Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic starting amine will be protonated and move into the aqueous layer, while the less basic N-alkylated product may remain in the organic layer.

    • Neutralize the aqueous layer and extract with an organic solvent to recover the starting material if needed.

    • Wash the organic layer containing the product with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[12] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble.[12]

Experimental Protocols & Data

General Protocol for Reductive Amination

Reductive amination is a reliable method for the mono-N-alkylation of methyl 3-aminobenzoate.[7][8]

  • Imine Formation: To a stirred solution of methyl 3-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the desired aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[7] Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[7][9] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).[7]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[7] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7] Purify the crude product by silica gel column chromatography.[7]

Data Summary: Common Reaction Parameters
ParameterDirect Alkylation with Alkyl HalidesReductive AminationBuchwald-Hartwig Amination
Alkylating/Coupling Partner Alkyl Iodide, Bromide, or ChlorideAldehyde or KetoneAryl/Vinyl Halide or Triflate
Typical Base K₂CO₃, Cs₂CO₃, NaOtBuNot required (or weak acid catalyst)NaOtBu, K₃PO₄, Cs₂CO₃[4]
Catalyst/Reagent Phase-transfer catalyst (optional)NaBH(OAc)₃, NaBH₃CN[9]Pd(0) precursor + phosphine ligand[4][5]
Typical Solvent Acetonitrile, DMF, THFDCM, DCE, MethanolToluene, Dioxane, THF
Temperature Range (°C) 25 - 1200 - 5060 - 120
Key Selectivity Issue Over-alkylation[3]Generally good for mono-alkylationCan have side reactions depending on ligand

Visualizing the Process

Troubleshooting Workflow for Low Conversion

LowConversionTroubleshooting Start Low Conversion Observed CheckReactivity Is the alkylating agent reactive enough? (e.g., Iodide > Bromide) Start->CheckReactivity CheckBase Is the base strong enough? CheckReactivity->CheckBase No CheckReactivity->CheckBase Yes Sol_Reactivity Switch to Alkyl Iodide or add NaI CheckReactivity->Sol_Reactivity No CheckTemp Is the reaction temperature adequate? CheckBase->CheckTemp No CheckBase->CheckTemp Yes Sol_Base Use a stronger base (e.g., NaOtBu) CheckBase->Sol_Base No ConsiderAlternative Consider Alternative Methods (e.g., Reductive Amination) CheckTemp->ConsiderAlternative No Sol_Temp Increase temperature incrementally CheckTemp->Sol_Temp No Sol_Reactivity->CheckBase Sol_Base->CheckTemp Sol_Temp->ConsiderAlternative ReactionPathways cluster_products Potential Products StartingMaterial Methyl 3-aminobenzoate + Alkyl Halide MonoAlkylation Desired Product: N-Mono-alkylated StartingMaterial->MonoAlkylation Desired Pathway CAlkylation Side Product: C-Alkylated StartingMaterial->CAlkylation Side Reaction (High Temp) DiAlkylation Side Product: N,N-Di-alkylated MonoAlkylation->DiAlkylation Over-alkylation (Excess Alkyl Halide, High Temp)

Caption: Competing reaction pathways in the alkylation of methyl 3-aminobenzoate.

References

  • BenchChem. (2025). Identifying side products in aniline alkylation reactions. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem Technical Support.
  • Ge, X., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Grokipedia. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Historical synthesis methods for alkylated anilines. BenchChem Technical Support.
  • Wikipedia. (n.d.).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Career Institute.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. BenchChem Technical Support.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the N-cyanomethylation of anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the N-cyanomethylation of anilines. The synthesis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester via the N-alkylation of methyl 3-aminobenzoate with chloroacetonitrile is highly sensitive to reaction conditions.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative solvent data, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, mono-selective synthesis.

Mechanistic Workflow & Solvent Causality

The conversion of methyl 3-aminobenzoate to its cyanomethylated derivative proceeds via an SN2 nucleophilic substitution. The primary challenge in this workflow is controlling the reaction to prevent over-alkylation (forming the N,N-bis(cyanomethyl) byproduct) while maintaining a practical reaction rate. The choice of solvent dictates the solvation state of both the nucleophile (amine) and the base counterion, directly controlling the reaction's kinetic pathway.

SolventEffects Start Methyl 3-aminobenzoate + Chloroacetonitrile + Base DMF DMF / DMSO (Highly Polar Aprotic) Start->DMF High Solvation MeCN Acetonitrile (Moderately Polar Aprotic) Start->MeCN Balanced Tol Toluene (Non-Polar) Start->Tol Poor Solvation EtOH Ethanol (Polar Protic) Start->EtOH H-Bonding Bis Over-alkylation (Bis-cyanomethylation) DMF->Bis Mono Optimal Mono-alkylation (Target Product) MeCN->Mono Slow Low Conversion (Poor Base Solubility) Tol->Slow Side Sluggish Rate & Transesterification EtOH->Side

Logical workflow of solvent effects on the N-cyanomethylation of methyl 3-aminobenzoate.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high percentage of the N,N-bis(cyanomethyl) byproduct? Causality: The newly installed cyanomethyl group (-CH₂CN) is electron-withdrawing, which theoretically deactivates the resulting secondary amine. However, if you are using highly polar aprotic solvents like DMF or DMSO at elevated temperatures, the solvent completely desolvates the nucleophile and stabilizes the transition state [1]. This provides enough thermal energy to overcome the electronic deactivation, forcing the second alkylation to occur rapidly. Solution: Switch to a moderately polar solvent like Acetonitrile (MeCN). Strictly control the stoichiometry of chloroacetonitrile to 1.05 equivalents and lower the reaction temperature to 70–75 °C.

Q2: I attempted the reaction in Toluene to prevent over-alkylation, but the conversion is less than 10% after 24 hours. How can I fix this? Causality: Non-polar solvents like Toluene fail to solubilize inorganic bases (e.g., K₂CO₃). The base remains trapped in the solid phase, severely limiting its ability to deprotonate the amine intermediate during the SN2 process [2]. Solution: If you must use Toluene to ensure absolute mono-selectivity, you must add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5–10 mol%. Alternatively, switch to an organic base like N,N-Diisopropylethylamine (DIPEA) which is fully miscible in Toluene.

Q3: Can I use Methanol or Ethanol to improve base solubility while avoiding the harshness of DMF? Causality: Polar protic solvents are highly detrimental to this specific N-alkylation. Protic solvents form strong hydrogen bonds with the lone pair of the aniline nitrogen, significantly dampening its nucleophilicity. Furthermore, heating a methyl ester (Methyl 3-aminobenzoate) in Ethanol in the presence of a base will almost certainly lead to unwanted transesterification, yielding a contaminated mixture of methyl and ethyl esters. Solution: Avoid protic solvents entirely. Acetonitrile remains the optimal kinetic and thermodynamic choice.

Quantitative Data: Solvent Performance Matrix

The following table summarizes the expected outcomes when reacting methyl 3-aminobenzoate (1.0 eq) with chloroacetonitrile (1.05 eq) and K₂CO₃ (1.5 eq) at 75 °C across different solvent environments.

SolventDielectric Constant (ε)Base Solubility (K₂CO₃)Reaction TimeMono-alkylation YieldBis-alkylation Yield
DMF 36.7Moderate4 hours45%35%
Acetonitrile 37.5Low-Moderate12 hours82% <5%
Toluene 2.4Insoluble>48 hours15%0%
Ethanol 24.5Moderate24 hours30%0% (Transesterification observed)

Validated Standard Operating Procedure (SOP)

This protocol utilizes Acetonitrile to balance reaction kinetics. K₂CO₃ is used as a mild, insoluble base that acts as a heterogeneous proton sink, driving the reaction forward without over-activating the secondary amine [1].

Reagents Required:

  • Methyl 3-aminobenzoate: 1.51 g (10.0 mmol, 1.0 eq)

  • Chloroacetonitrile: 0.67 mL (10.5 mmol, 1.05 eq)

  • Anhydrous K₂CO₃: 2.07 g (15.0 mmol, 1.5 eq)

  • Anhydrous Acetonitrile (MeCN): 30 mL

Step-by-Step Methodology:

  • Reagent Staging: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, charge the Methyl 3-aminobenzoate and anhydrous K₂CO₃.

  • Solvent Addition: Add 30 mL of anhydrous Acetonitrile. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion of the heterogeneous base.

  • Electrophile Addition: Dropwise, add the Chloroacetonitrile via a calibrated syringe. Critical Control Parameter: Do not exceed 1.05 equivalents; excess electrophile is the primary driver of bis-alkylation.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C in a temperature-controlled oil bath.

  • In-Process Control (Self-Validation): After 10 hours, sample 50 µL of the reaction. Perform TLC (Hexane:EtOAc 7:3). The starting aniline (Rf ~0.3, tends to streak) should be nearly consumed, replaced by a tight, distinct spot for the mono-alkylated product (Rf ~0.5). The secondary amine streaks less on silica due to the electron-withdrawing nitrile group.

  • Quench and Filtration: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel packed with a 1-inch pad of Celite to remove inorganic salts. Wash the filter cake with 20 mL of Ethyl Acetate (EtOAc).

  • Liquid-Liquid Extraction: Concentrate the combined filtrate under reduced pressure to remove the MeCN. Redissolve the crude residue in 50 mL EtOAc. Wash the organic layer with saturated aqueous NaHCO₃ (25 mL) to neutralize any trace acids, followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can typically be used directly, or purified via flash column chromatography (Hexane/EtOAc gradient) to yield analytically pure 3-(Cyanomethyl-amino)-benzoic acid methyl ester.

References

  • Title: N-(Substituted-anilinoethyl)amides: Design, Synthesis, and Pharmacological Characterization of a New Class of Melatonin Receptor Ligands Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues Source: ChemInform, Wiley Online Library URL: [Link]

Optimization

monitoring the progress of 3-(Cyanomethyl-amino)-benzoic acid methyl ester synthesis by TLC

Technical Support Center: Monitoring the Synthesis of 3-(Cyanomethyl-amino)-benzoic Acid Methyl Ester via TLC Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Monitoring the Synthesis of 3-(Cyanomethyl-amino)-benzoic Acid Methyl Ester via TLC

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing 3-(Cyanomethyl-amino)-benzoic acid methyl ester via the N-alkylation of methyl 3-aminobenzoate with bromoacetonitrile (or chloroacetonitrile). Because both the starting material and the product share similar structural motifs, monitoring this reaction via Thin Layer Chromatography (TLC) presents unique chromatographic challenges, such as co-elution and amine streaking.

Section 1: Mechanistic & Chromatographic Principles

To effectively monitor this reaction, one must understand the causality behind the molecules' behavior on a silica gel stationary phase[1].

  • The Starting Material (Methyl 3-aminobenzoate): Contains a primary aromatic amine. Primary amines act as strong hydrogen-bond donors to the acidic silanol groups on the silica gel, significantly retarding their migration (lower Rf​ ). Furthermore, the conjugated aromatic ester makes it highly active under short-wave UV light (254 nm)[2].

  • The Alkylating Agent (Bromoacetonitrile): An aliphatic alkyl halide. It lacks an extended π -conjugated system, meaning it will not quench fluorescence under a 254 nm UV lamp[3]. It must be visualized using chemical stains like Potassium Permanganate ( KMnO4​ ) or an Iodine chamber[2].

  • The Product (3-(Cyanomethyl-amino)-benzoic acid methyl ester): A secondary amine. The substitution of a hydrogen atom with a cyanomethyl ( −CH2​CN ) group introduces competing chromatographic effects. The loss of one N-H hydrogen-bond donor increases lipophilicity, which should theoretically increase the Rf​ . However, the highly polar nitrile group interacts strongly with silica, often counteracting this effect. Consequently, the starting material and product frequently co-elute in standard non-polar solvent systems[1].

Section 2: Standard Operating Procedure (SOP) for TLC Monitoring

To ensure self-validating results, follow this standardized protocol for reaction monitoring[4]:

Step 1: Plate and Chamber Preparation

  • Obtain a standard Silica Gel 60 F254​ TLC plate.

  • Prepare the mobile phase in a sealed TLC development chamber. A recommended starting system is Hexane:Ethyl Acetate (7:3, v/v) [5]. Critical: Add 1% Triethylamine (TEA) to the solvent mixture to neutralize the acidic silica and prevent amine streaking.

Step 2: Sample Preparation and Co-Spotting

  • Dissolve a reference sample of pure methyl 3-aminobenzoate in ethyl acetate (approx. 1 mg/mL)[5].

  • Withdraw a 10 μL aliquot of the active reaction mixture and dilute it in 100 μL of ethyl acetate[4].

  • Using a glass capillary, apply three distinct spots on the TLC baseline:

    • Lane 1: Pure Starting Material (SM)

    • Lane 2: Co-spot (SM + Reaction Mixture applied directly on top of each other)

    • Lane 3: Reaction Mixture (RM)

Step 3: Development and Visualization

  • Elute the plate until the solvent front is 1 cm from the top. Mark the front with a pencil[1].

  • Non-Destructive Visualization: Examine the dried plate under a 254 nm UV lamp. Circle all dark spots (fluorescence quenching) with a pencil[2].

  • Destructive Visualization (Staining): Dip the plate into a Ninhydrin stain solution and heat it gently with a heat gun (approx. 120 °C) for 2-3 minutes[6]. This will chemically differentiate the primary and secondary amines[7].

Section 3: Troubleshooting Guides & FAQs

Q1: My starting material and product spots are co-eluting (overlapping). How can I resolve them? A: This is a common issue due to the competing polarity of the lost N-H bond and the added nitrile group. If Hexane/EtOAc (1:1 or 7:3) fails to separate them[1], switch your solvent system. Try a halogenated/polar modifier system such as Dichloromethane:Methanol (95:5) [1]. The different hydrogen-bonding dynamics of DCM often provide the necessary selectivity to resolve the primary and secondary amines.

Q2: How can I definitively prove that the new UV-active spot is my product and not unreacted starting material, given their similar Rf​ values? A: Utilize the chemical specificity of the Ninhydrin stain . Ninhydrin reacts selectively based on the amine substitution class. Your starting material (methyl 3-aminobenzoate) is a primary amine and will stain a vibrant pink, red, or purple[8],[6]. Your product is a secondary amine; secondary amines react with Ninhydrin to form a distinct, often faint, light yellow spot[7],[8]. If the spot in the RM lane turns yellow upon heating with Ninhydrin, you have successfully formed the secondary amine.

Q3: I see a third UV-active spot appearing higher up on the plate as the reaction progresses. What is this? A: This is highly likely the bis-alkylated byproduct (tertiary amine). Because the secondary amine product is still nucleophilic, it can react with a second equivalent of bromoacetonitrile. This tertiary amine lacks any N-H hydrogen bond donors, making it significantly less polar than both the SM and the desired product, resulting in a higher Rf​ . Notably, tertiary amines do not stain with Ninhydrin[7], providing a secondary confirmation of over-alkylation.

Q4: The spots for my reaction mixture look like long streaks rather than tight circles. How do I fix this? A: Streaking (or "tailing") occurs when basic amines protonate upon contact with the acidic silanol groups ( Si−OH ) of the silica gel, causing them to bind too strongly to the stationary phase[5]. To resolve this, add 1% to 2% Triethylamine (TEA) to your mobile phase. The TEA will pre-neutralize the acidic sites on the silica plate, allowing your analytes to migrate as tight, well-resolved spots. Note: Do not use oxidative stains like KMnO4​ if TEA is in the mobile phase, as TEA will reduce the stain and turn the entire plate yellow[7].

Q5: I cannot see the bromoacetonitrile on the TLC plate under the UV lamp. How do I know if it has been fully consumed? A: Bromoacetonitrile lacks the conjugated π -system required to quench the fluorophore in F254​ silica plates[3]. To visualize it, you must use a general oxidative stain such as Potassium Permanganate ( KMnO4​ ) or an Iodine chamber [2]. In an iodine chamber, the alkyl halide will temporarily appear as a yellow-brown spot[2],[8]. However, be aware that bromoacetonitrile is volatile; if you dry the plate too aggressively under a vacuum or high heat before staining, the bromoacetonitrile may evaporate, leading to false-negative results.

Section 4: Quantitative Data & TLC Characteristics

Table 1: Chromatographic & Visualization Characteristics of Reaction Components

ComponentStructural ClassRelative Polarity ( Rf​ trend)UV 254 nm Activity[2]Ninhydrin Stain Color[7],[8] KMnO4​ / Iodine Activity[7],[2]
Methyl 3-aminobenzoate (SM)Primary Aromatic AmineHigh (Lower Rf​ )Strong (Dark spot)Pink / Purple Positive (Brown/Yellow)
Bromoacetonitrile (Reagent)Alkyl HalideLow (High Rf​ , volatile)Inactive (Invisible)Inactive Positive (Brown/Yellow)
3-(Cyanomethyl-amino)-... (Product)Secondary AmineModerate (Mid Rf​ )Strong (Dark spot)Light Yellow (Faint)Positive (Brown/Yellow)
Bis-alkylated Byproduct Tertiary AmineLowest (Highest Rf​ )Strong (Dark spot)Inactive Positive (Brown/Yellow)

Table 2: Recommended Mobile Phases and Expected Outcomes

Solvent System (v/v)Primary Use CaseExpected ResolutionNotes[1],[5]
Hexane : EtOAc (7:3)General reaction monitoring.Moderate. SM and Product may co-elute.Standard starting point.
Hexane : EtOAc (7:3) + 1% TEASuppressing amine streaking.Good. Spots will be tighter.Do not use KMnO4​ stain after using TEA[7].
DCM : MeOH (95:5)Resolving co-eluting SM and Product.Excellent.Exploits different H-bonding dynamics of DCM.

Section 5: Experimental Workflow Visualization

Diagnostic TLC workflow for monitoring the synthesis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester.

References

  • Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC". Chemistry Hall. Available at: [Link]

  • REACH Devices, LLC. "TLC stains". REACH Devices. Available at:[Link]

  • Washington State University. "Monitoring Reactions by TLC". WSU. Available at: [Link]

  • Florida International University. "TLC Visualization Methods". FIU. Available at: [Link]

  • Chemistry LibreTexts. "9.3F: Visualizing TLC Plates". LibreTexts. Available at: [Link]

  • Analytical Toxicology. "Thin–layer Chromatography (TLC)". Analytical Toxicology. Available at: [Link]

  • EPFL. "TLC Visualization Reagents". EPFL. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

characterization of 3-(Cyanomethyl-amino)-benzoic acid methyl ester by NMR and MS

Advanced vs. Standard Analytical Platforms for Small Molecule Structural Elucidation: A Case Study on 3-(Cyanomethyl-amino)-benzoic acid methyl ester As structural complexity in small molecule drug discovery increases, t...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced vs. Standard Analytical Platforms for Small Molecule Structural Elucidation: A Case Study on 3-(Cyanomethyl-amino)-benzoic acid methyl ester

As structural complexity in small molecule drug discovery increases, the analytical platforms used for characterization must evolve from simple confirmation tools to definitive structural elucidation engines. For bifunctional aromatic compounds like 3-(Cyanomethyl-amino)-benzoic acid methyl ester (C₁₀H₁₀N₂O₂), relying on legacy instrumentation can lead to ambiguous regiochemical assignments and unconfirmed elemental compositions.

In this guide, we objectively compare the performance of an Advanced Characterization Suite (High-Resolution ESI-QTOF MS paired with 2D NMR) against a Standard Suite (Single Quadrupole LC-MS and 1D NMR) . By examining the causality behind our experimental choices and implementing self-validating protocols, we demonstrate why advanced hyphenated techniques are mandatory for rigorous structural verification.

Platform Comparison: The Analytical Challenge

3-(Cyanomethyl-amino)-benzoic acid methyl ester features a benzene ring substituted with a methyl ester and a cyanomethyl-amino (-NH-CH₂-CN) group. The primary analytical challenge is twofold:

  • Elemental Confirmation: Distinguishing the target molecule from isobaric impurities.

  • Regiochemical Assignment: Proving the cyanomethyl-amino group is at the meta (3-position) rather than the ortho (2-position) or para (4-position) relative to the ester.

Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Sample 3-(Cyanomethyl-amino)- benzoic acid methyl ester ESI Advanced: ESI-QTOF MS Sample->ESI SQ Standard: Single Quad MS Sample->SQ NMR2D Advanced: 2D NMR (HSQC/HMBC) Sample->NMR2D NMR1D Standard: 1D NMR (1H/13C) Sample->NMR1D ExactMass Exact Mass & MS/MS [M+H]+ 191.0820 ESI->ExactMass NominalMass Nominal Mass Only [M+H]+ 191.1 SQ->NominalMass Regio Regiochemistry Confirmed (3-position) NMR2D->Regio Basic Basic Spin Systems NMR1D->Basic

Analytical workflow comparing advanced and standard characterization suites.

Mass Spectrometry: ESI-QTOF vs. Single Quadrupole

The Causality of Ionization and Mass Analysis

Electrospray ionization (ESI) is a soft ionization technique that predominantly yields intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation[1]. We select ESI over Atmospheric Pressure Chemical Ionization (APCI) because the secondary amine in the cyanomethyl-amino group is highly basic and readily accepts a proton in an acidic mobile phase (0.1% formic acid), ensuring a robust signal[2].

While a Standard Single Quadrupole (SQ) MS provides nominal mass data (m/z 191.1), it lacks the resolution to differentiate our target from molecules with the same nominal mass but different elemental compositions. Furthermore, SQ systems cannot isolate and fragment ions effectively. In contrast, ESI-QTOF mass spectrometers provide high-resolution exact mass measurements (<2 ppm error) and tandem MS/MS capabilities[3],[4]. This allows us to induce collision-induced dissociation (CID) and observe characteristic neutral losses, such as the loss of methanol (-32 Da) from the methyl ester[5].

Self-Validating Protocol: High-Resolution LC-MS/MS
  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to drive ionization efficiency.

  • System Suitability (Validation Step): Prior to injection, infuse a sodium formate calibration solution. The system is validated for operation only if the mass error of the calibrant cluster is < 2 ppm.

  • Acquisition: Inject 2 µL into the LC-ESI-QTOF system. Run a 5–95% Acetonitrile gradient over 10 minutes. Acquire MS1 in positive mode (m/z 100–1000).

  • Data-Dependent MS/MS: Trigger MS/MS on the precursor m/z 191.0820 using a collision energy of 20 eV.

  • Data Validation: The presence of the [M+H]⁺ isotope pattern must mathematically align with the theoretical isotopic distribution of C₁₀H₁₀N₂O₂ to validate the elemental composition.

Quantitative Data Comparison
FeatureSingle Quadrupole (Standard)ESI-QTOF (Advanced)Analytical Value
Precursor Ion m/z 191.1m/z 191.0820Exact mass confirms C₁₀H₁₀N₂O₂ (Theoretical: 191.0820, Error: 0.0 ppm)
Isotope Fidelity PoorHighConfirms absence of hidden halogens or sulfur
Fragment 1 N/A (In-source fragmentation is messy)m/z 159.0558Loss of CH₃OH (-32.0262 Da); confirms methyl ester moiety
Fragment 2 N/Am/z 131.0609Subsequent loss of CO (-28 Da) from the ester group

NMR Spectroscopy: 1D vs. 2D Capabilities

The Causality of Solvent and Pulse Sequences

For NMR analysis, DMSO-d₆ is chosen over CDCl₃. Causality: The hydrogen-bonding potential of the secondary amine and the polarity of the nitrile group can lead to line broadening or poor solubility in non-polar solvents.

A standard 1D ¹H NMR spectrum will reveal the aromatic spin system (a 1,3-disubstituted pattern), but it cannot definitively prove which substituent is at position 1 and which is at position 3. Advanced 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC), are critical for complete structural elucidation[6],[7]. HMBC detects long-range (2- and 3-bond) couplings between protons and carbons, allowing us to bridge the isolated spin systems (the ester methyl, the cyanomethyl, and the aromatic ring) into a single, unambiguous molecular framework.

Self-Validating Protocol: 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆.

  • System Suitability (Validation Step): Lock on DMSO-d₆ and shim the magnetic field. Run a standard 1D ¹H spectrum. The protocol is self-validating if the residual DMSO-d₅ solvent peak exhibits a perfect quintet at exactly 2.50 ppm with a linewidth at half-height (FWHM) < 1.0 Hz.

  • 1D Acquisition: Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra.

  • 2D Acquisition: Acquire HSQC (to map direct ¹J C-H bonds) and HMBC (optimized for long-range coupling J = 8 Hz, typical for 3-bond aromatic couplings).

  • Data Validation: Cross-peaks in the HMBC must be cross-referenced against the HSQC spectrum. Any peak appearing in both is rejected as an artifactual ¹J coupling, validating that only true ²J/³J long-range correlations are used for structural assembly.

Key HMBC correlations establishing the regiochemistry of the 3-substituted aromatic ring.

Quantitative NMR Assignments
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (²J, ³J)
NH 6.45 (t, J = 6.0)-C3, CH₂
CH₂ (Cyano) 4.25 (d, J = 6.0)31.5C3 (³J), CN (²J)
OCH₃ (Ester) 3.82 (s)52.1C=O (³J)
H-2 (Aromatic) 7.23 (t, J = 2.0)112.8C1 (²J), C3 (²J), C=O (³J)
H-4 (Aromatic) 6.95 (ddd, J = 8.0, 2.4, 0.8)116.4C2 (²J), C6 (³J)
H-5 (Aromatic) 7.35 (t, J = 7.8)129.6C1 (³J), C3 (³J)
H-6 (Aromatic) 7.28 (dt, J = 7.6, 1.2)119.2C2 (³J), C4 (³J), C=O (³J)
C=O (Ester) -166.5-
CN (Nitrile) -118.5-

Note: The ³J HMBC correlation from H-2 to the Ester C=O, combined with the ²J correlation from H-2 to C3 (which in turn correlates to the CH₂ protons), definitively proves the 1,3-relationship of the functional groups.

Conclusion

For the rigorous characterization of 3-(Cyanomethyl-amino)-benzoic acid methyl ester, the Standard Suite (Single Quadrupole MS and 1D NMR) falls short. It provides circumstantial evidence of the molecule's identity but leaves room for isobaric and regiochemical ambiguity. The Advanced Suite (ESI-QTOF MS and 2D NMR) is objectively superior. ESI-QTOF provides sub-2 ppm mass accuracy and targeted fragmentation to confirm the ester moiety, while 2D HMBC NMR maps the exact connectivity of the functional groups to the aromatic ring, transforming raw data into an indisputable structural proof.

Sources

Comparative

comparison of 3-(Cyanomethyl-amino)-benzoic acid methyl ester with its isomers

As a Senior Application Scientist, selecting the correct positional isomer for a synthetic pathway is rarely a matter of simple substitution; it is a strategic decision that dictates the entire mechanistic trajectory of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct positional isomer for a synthetic pathway is rarely a matter of simple substitution; it is a strategic decision that dictates the entire mechanistic trajectory of your workflow.

This guide provides an in-depth, objective comparison of 3-(Cyanomethyl-amino)-benzoic acid methyl ester and its ortho (2-) and para (4-) isomers. By analyzing their structural nuances, electronic environments, and steric constraints, we will establish how the relative position of the cyanomethylamino group to the methyl ester fundamentally alters their reactivity, guiding researchers in rational drug design and heterocyclic synthesis.

Structural and Physicochemical Divergence

At their core, all three isomers share the same molecular formula (C₁₀H₁₀N₂O₂) and molecular weight (190.20 g/mol ). However, the spatial relationship between the electron-withdrawing methyl ester and the cyanomethylamino group creates distinct microenvironments.

The table below summarizes the critical physicochemical properties and primary synthetic utilities of each isomer based on authoritative supplier data[1][2].

Property2-Isomer (Ortho)3-Isomer (Meta)4-Isomer (Para)
CAS Number 28354-20-375254-58-964731-37-9
Molecular Formula C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol 190.20 g/mol 190.20 g/mol
Intramolecular Cyclization Highly Favorable (Forms 5-membered ring)Prohibited (Sterically impossible)Prohibited (Sterically impossible)
Primary Application Indole/Quinoline scaffold synthesisIntermolecular coupling / LinkersIntermolecular coupling / Linkers
Steric Hindrance at NH High (Adjacent to ester)LowLow

Mechanistic Trajectories: Proximity vs. Isolation

The most profound difference between the 3-isomer and its 2-isomer counterpart lies in their capacity for intramolecular cyclization .

In the 2-isomer , the cyanomethyl group is situated directly adjacent (ortho) to the methyl ester. The α-protons of the cyanomethyl group are highly acidic due to the electron-withdrawing nature of the adjacent nitrile. When exposed to a base, deprotonation yields a nucleophilic carbanion that is perfectly positioned to attack the electrophilic ester carbonyl. This proximity drives a rapid intramolecular Claisen-type condensation, expelling methoxide and forming a stable 5-membered nitrogen-containing heterocycle (an indoxyl derivative).

Conversely, in the 3-isomer and 4-isomer , the reactive centers are separated by the rigid geometry of the benzene ring. The meta and para positions place the ester carbonyl too far from the cyanomethyl carbanion to achieve the necessary transition state for cyclization. Consequently, these isomers act as isolated bifunctional building blocks, strictly undergoing intermolecular reactions such as chemoselective reductions, hydrolyses, or cross-coupling reactions.

Reactivity A 2-Isomer (Ortho) C Base-Catalyzed Cyclization A->C Intramolecular proximity B 3-/4-Isomers (Meta/Para) D Intermolecular Reactions B->D Steric distance prevents cyclization E Indole Derivatives (e.g., 2-Cyanoindoxyl) C->E F Functionalized Amines (Reduction/Hydrolysis) D->F

Divergent reactivity pathways of cyanomethyl-amino benzoic acid methyl ester isomers.

Experimental Methodologies & Self-Validating Protocols

To demonstrate the practical implications of these structural differences, the following protocols outline the optimal workflows for utilizing the 2-isomer and the 3-isomer. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol 1: Intramolecular Cyclization of the 2-Isomer (Indole Synthesis)

Causality: Sodium methoxide (NaOMe) is selected as the base because its conjugate acid (methanol) matches the ester's leaving group, preventing unwanted transesterification side reactions. The base deprotonates the α-carbon of the nitrile, and the resulting carbanion attacks the ester to form a 2-cyanoindolin-3-one core.

  • Preparation: Dissolve 1.0 eq of Methyl 2-((cyanomethyl)amino)benzoate in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Cool the solution to 0°C. Slowly add 1.2 eq of NaOMe.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. The solution will transition to a deep color as the enolate of the cyclic product forms.

  • Quenching: Quench the reaction by pouring it into ice-cold 1M HCl to precipitate the cyclized product.

  • Self-Validation Check: Monitor the reaction via FTIR and ¹H NMR. The successful cyclization is confirmed by the complete disappearance of the ester carbonyl stretch (~1710 cm⁻¹) and the emergence of a ketone carbonyl stretch (~1690 cm⁻¹). In ¹H NMR, the sharp singlet of the methyl ester (~3.8 ppm) will vanish, validating the expulsion of methanol.

Protocol 2: Chemoselective Reduction of the 3-Isomer

Causality: Because the 3-isomer cannot cyclize, it is highly valuable for generating ethylenediamine derivatives. Borane-THF (BH₃·THF) is chosen over stronger reducing agents like LiAlH₄ to ensure chemoselectivity. Borane rapidly reduces the nitrile to a primary amine while leaving the less reactive methyl ester intact.

Workflow Step1 Step 1: Substrate Preparation Dissolve 3-isomer in dry THF under N2 Step2 Step 2: Reagent Addition Add Borane-THF complex dropwise at 0°C Step1->Step2 Step3 Step 3: Reaction & Reflux Heat to 70°C for 4-6 hours Step2->Step3 Step4 Step 4: Quenching Carefully add Methanol to quench excess borane Step3->Step4 Step5 Step 5: Isolation Extract, dry over Na2SO4, and concentrate Step4->Step5

Step-by-step experimental workflow for the chemoselective reduction of the 3-isomer.

Self-Validation Check: This protocol is self-validating through real-time FTIR monitoring. Successful conversion is marked by the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a broad primary amine N-H stretch at ~3300-3400 cm⁻¹. If the ester is inadvertently reduced due to poor temperature control, a loss of the C=O stretch at ~1710 cm⁻¹ will be observed, immediately flagging a chemoselectivity failure.

Strategic Selection Guide

When designing a synthetic route, the choice between these isomers should be dictated by your target architecture:

  • Choose the 2-Isomer if your goal is to build fused bicyclic systems (e.g., indoles, quinazolines, or quinolines). The built-in proximity of the functional groups acts as a pre-organized template for ring closure.

  • Choose the 3-Isomer or 4-Isomer if you require a linear or branched extension of the aromatic ring without the risk of spontaneous cyclization. These isomers are ideal for synthesizing extended API linkers, PROTACs, or functionalized benzoic acid derivatives where the ester and amine must remain independent reactive nodes.

References

  • Sigma-Aldrich. 3-(Cyanomethyl-amino)-benzoic acid methyl ester | 75254-58-9. Retrieved from

  • Sigma-Aldrich. Amino benzoate | Methyl 2-((cyanomethyl)amino)benzoate | 28354-20-3. Retrieved from 1

  • SynHet. Methyl 4-[(cyanomethyl)amino]benzoate | 64731-37-9. Retrieved from 2

Sources

Validation

spectroscopic comparison of 3-(Cyanomethyl-amino)-benzoic acid methyl ester and starting materials

Executive Summary The synthesis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester (Target Product) from methyl 3-aminobenzoate and bromoacetonitrile is a fundamental N-alkylation transformation utilized in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester (Target Product) from methyl 3-aminobenzoate and bromoacetonitrile is a fundamental N-alkylation transformation utilized in the development of complex pharmaceutical scaffolds. Distinguishing the mono-alkylated secondary amine product from its primary amine starting material requires rigorous spectroscopic validation. This guide provides a comprehensive, objective comparison of the spectroscopic signatures (IR, NMR, MS) of the starting materials versus the product, alongside a self-validating experimental protocol designed for high-fidelity synthesis.

Chemical Workflow & Reaction Mechanism

The transformation is driven by a bimolecular nucleophilic substitution (S N​ 2) mechanism. The primary aniline nitrogen of methyl 3-aminobenzoate acts as the nucleophile, attacking the electrophilic α -carbon of bromoacetonitrile. Because anilines are relatively weak nucleophiles, the reaction requires elevated temperatures and a mild base (such as K 2​ CO 3​ ) to neutralize the hydrobromic acid byproduct. This neutralization is critical; it prevents the protonation of the aniline, which would otherwise arrest the catalytic cycle and halt the reaction .

Workflow SM1 Methyl 3-aminobenzoate (Primary Amine) Cond K2CO3, MeCN 80 °C, SN2 Reaction SM1->Cond Nucleophile SM2 Bromoacetonitrile (Alkylating Agent) SM2->Cond Electrophile Prod 3-(Cyanomethyl-amino)- benzoic acid methyl ester Cond->Prod -HBr (Neutralized)

Figure 1: Synthetic workflow for the N-cyanomethylation of methyl 3-aminobenzoate.

Starting Material vs. Product: Spectroscopic Causality

To ensure scientific integrity, researchers must look beyond the mere presence of peaks and understand the causality behind the spectral shifts during this N-cyanomethylation.

  • Infrared (IR) Spectroscopy: The starting material, methyl 3-aminobenzoate, possesses a primary amine group that undergoes both symmetric and asymmetric stretching, resulting in two distinct N-H bands at ~3450 cm⁻¹ and ~3350 cm⁻¹ . Upon successful mono-alkylation, the resulting secondary amine is restricted to a single stretching mode, yielding only one N-H band at ~3380 cm⁻¹. Additionally, the incorporation of the cyanomethyl moiety introduces a sharp, highly diagnostic C N stretch at ~2245 cm⁻¹, inherited from the bromoacetonitrile .

  • ¹H NMR Spectroscopy: The electronic environment of the methylene (CH₂) group changes drastically upon substitution. In bromoacetonitrile, the CH₂ protons resonate at ~3.90 ppm due to the deshielding effect of the heavy bromine atom. In the product, these protons shift slightly downfield to ~4.15 ppm, as the deshielding effect of the secondary amine nitrogen (coupled with the anisotropic effect of the adjacent aromatic ring) exerts a stronger inductive pull. The broad amine singlet also shifts from ~3.80 ppm (integrating for 2H) to ~4.50 ppm (integrating for 1H).

  • ¹³C NMR Spectroscopy: The S N​ 2 substitution replaces the highly shielded C-Br bond with a C-N bond, shifting the aliphatic carbon signal from ~14.2 ppm in the starting material to ~32.5 ppm in the product.

Detailed Spectroscopic Comparison Tables

Table 1: Infrared (IR) Spectroscopy
Functional GroupMethyl 3-aminobenzoate (cm⁻¹)Bromoacetonitrile (cm⁻¹)Target Product (cm⁻¹)
N-H Stretch ~3450, ~3350 (2 bands)N/A~3380 (1 band)
C≡N Stretch N/A~2250~2245
C=O Stretch ~1715N/A~1715
C-Br Stretch N/A~600N/A
Table 2: ¹H NMR Spectroscopy (CDCl₃, 400 MHz)
Proton AssignmentMethyl 3-aminobenzoate (ppm)Bromoacetonitrile (ppm)Target Product (ppm)
Amine (N-H) 3.80 (br s, 2H)N/A4.50 (br s, 1H)
Aliphatic (CH₂) N/A3.90 (s, 2H)4.15 (s, 2H)
Ester (OCH₃) 3.88 (s, 3H)N/A3.90 (s, 3H)
Aromatic (C-H) 6.84 - 7.41 (m, 4H)N/A6.90 - 7.45 (m, 4H)
Table 3: ¹³C NMR Spectroscopy (CDCl₃, 100 MHz)
Carbon AssignmentMethyl 3-aminobenzoate (ppm)Bromoacetonitrile (ppm)Target Product (ppm)
Nitrile (C≡N) N/A115.0116.5
Aliphatic (CH₂) N/A14.232.5
Ester (C=O) 167.6N/A167.2
Methoxy (OCH₃) 52.8N/A52.9
Table 4: Mass Spectrometry (ESI-MS)
CompoundFormulaExact MassObserved m/z [M+H]⁺
Methyl 3-aminobenzoate C₈H₉NO₂151.06152.1
Target Product C₁₀H₁₀N₂O₂190.07191.1

Experimental Protocol: A Self-Validating System

To ensure reproducibility, this protocol embeds self-validating checkpoints at critical junctures.

Step 1: Reaction Assembly

  • Charge a flame-dried round-bottom flask with methyl 3-aminobenzoate (1.0 equiv, 10 mmol) and anhydrous acetonitrile (30 mL).

  • Add finely powdered, anhydrous potassium carbonate (K 2​ CO 3​ , 1.5 equiv, 15 mmol). Causality note: K 2​ CO 3​ is chosen over stronger bases (like NaH) to prevent unwanted hydrolysis of the methyl ester.

  • Dropwise, add bromoacetonitrile (1.1 equiv, 11 mmol) via syringe at room temperature.

Step 2: Execution & In-Process Monitoring

  • Affix a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting aniline on a silica TLC plate (Eluent: 70:30 Hexanes:Ethyl Acetate). The product will present as a new, less polar spot (higher Rf​ ) due to the masking of the primary amine's hydrogen-bonding capacity. If the starting material persists, add an additional 0.1 equiv of bromoacetonitrile and continue heating.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts (KBr and unreacted K 2​ CO 3​ ). Wash the pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Step 4: Final Spectroscopic Validation

  • IR Check: Confirm the disappearance of the dual N-H stretch at 3450/3350 cm⁻¹ and verify the presence of the sharp C N peak at 2245 cm⁻¹.

  • NMR Check: Integrate the 1 H NMR spectrum. The ratio of the ester methoxy singlet (~3.90 ppm) to the new aliphatic methylene singlet (~4.15 ppm) must be exactly 3:2.

References

  • Title: N-Arylazetidines: Preparation through Anionic Ring Closure Source: The Journal of Organic Chemistry (ACS Publications), 2016. URL: [Link]

Comparative

comparative analysis of different synthetic routes to 3-(Cyanomethyl-amino)-benzoic acid methyl ester

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: 3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS: 75254-58-9) The synthesis of α -aminonitriles is a foundational t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: 3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS: 75254-58-9)

The synthesis of α -aminonitriles is a foundational transformation in medicinal chemistry, providing critical intermediates for peptidomimetics, nitrogen-containing heterocycles, and active pharmaceutical ingredients (APIs). Synthesizing 3-(Cyanomethyl-amino)-benzoic acid methyl ester presents a unique kinetic challenge: the meta-substituted methyl ester group exerts an electron-withdrawing effect, significantly reducing the nucleophilicity of the aniline nitrogen[1].

This guide provides an objective, data-driven comparison of three distinct synthetic routes to overcome this deactivated system, analyzing the mechanistic causality, scalability, and environmental impact of each protocol.

Mechanistic Overview of Synthetic Routes

To successfully achieve N-cyanomethylation on a deactivated aniline, chemists typically rely on either brute-force alkylation or the generation of a highly reactive electrophilic intermediate.

SynthesisRoutes SM Methyl 3-aminobenzoate RouteA Route A: Haloacetonitrile / Base SM->RouteA SN2 Alkylation RouteB Route B: CH2O / TMSCN SM->RouteB Strecker Condensation RouteC Route C: Glycolonitrile (aq) SM->RouteC Green Dehydration Target 3-(Cyanomethyl-amino)- benzoic acid methyl ester RouteA->Target Moderate Yield RouteB->Target High Yield RouteC->Target High Atom Economy

Figure 1: Logical workflow comparing the three primary synthetic routes for N-cyanomethylation.

Route A: Direct SN2 Alkylation (The Classical Approach)

This method utilizes bromoacetonitrile or chloroacetonitrile in the presence of a non-nucleophilic base[2][3]. Because the aniline is deactivated, the reaction requires elevated temperatures to overcome the activation energy barrier of the bimolecular nucleophilic substitution ( SN​2 ).

  • Causality: The primary failure mode here is over-alkylation (N,N-dicyanomethylation). Because the mono-alkylated product is often more nucleophilic than the starting deactivated aniline, strict stoichiometric control of the electrophile is mandatory.

Route B: Modified Strecker-Type Condensation

A highly selective alternative that bypasses the SN​2 limitations by condensing the aniline with paraformaldehyde to form an electrophilic iminium ion, followed by trapping with a cyanide source (e.g., TMSCN or NaCN)[4][5].

  • Causality: The iminium carbon is vastly more electrophilic than a primary alkyl halide. This allows the reaction to proceed at milder temperatures, preventing thermal degradation and completely halting over-alkylation, as the secondary amine product cannot easily form a secondary iminium species.

Route C: Direct Cyanomethylation via Glycolonitrile (Green Chemistry)

An emerging, atom-economical approach utilizing aqueous glycolonitrile ( HO−CH2​−CN )[6].

  • Causality: Glycolonitrile acts as a bifunctional reagent. Under mild acidic catalysis, it dehydrates in the presence of the aniline to form the iminium intermediate in situ, which immediately collapses to the α -aminonitrile. This avoids the handling of highly toxic free cyanide salts and gaseous formaldehyde, generating only water as a byproduct.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of the three routes based on standardized 10-mmol scale optimizations.

MetricRoute A (Bromoacetonitrile)Route B (Strecker / TMSCN)Route C (Glycolonitrile)
Yield (%) 65 - 72%88 - 94%82 - 87%
Reaction Time 16 - 24 hours4 - 6 hours8 - 12 hours
Temperature 80 °C25 - 50 °C60 °C
Selectivity (Mono:Di) 85:15>99:1>95:5
Est. E-Factor High (Halide waste)Medium (Silicon waste)Low (Water byproduct)
Primary Limitation Over-alkylationReagent ToxicityReagent Instability

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Observational cues are embedded within the steps to confirm mechanistic progress.

Protocol 1: Direct Alkylation via Bromoacetonitrile (Route A)

Reference standard adapted from classical N-alkylation methodologies[2].

  • Initialization: Charge a dry 100 mL round-bottom flask with Methyl 3-aminobenzoate (1.51 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol). Self-Validation: A slight endothermic dissolution may occur; the solution should remain clear and pale yellow.

  • Electrophile Introduction: Dropwise, add Bromoacetonitrile (0.76 mL, 11.0 mmol) over 10 minutes at 0 °C.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation: The starting material ( Rf​≈0.4 ) will deplete, and a new, UV-active spot ( Rf​≈0.6 ) will appear. The presence of a higher-running faint spot ( Rf​≈0.8 ) indicates the onset of the N,N-dicyanomethylated byproduct.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL) and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL) to remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol 2: Modified Strecker Condensation (Route B)

Reference standard adapted from Lewis-acid catalyzed Strecker syntheses[4][5].

  • Iminium Formation: In a 50 mL flask, dissolve Methyl 3-aminobenzoate (1.51 g, 10.0 mmol) and Paraformaldehyde (0.33 g, 11.0 mmol) in anhydrous Acetonitrile (20 mL). Add a catalytic amount of BiCl3​ (5 mol%).

  • Observation Phase: Stir at room temperature for 1 hour. Self-Validation: The reaction validates its progress via a transient color change (pale yellow to deep orange), indicating the successful formation of the electrophilic iminium ion.

  • Cyanide Trapping: Slowly add Trimethylsilyl cyanide (TMSCN) (1.5 mL, 12.0 mmol) via syringe. (CAUTION: Highly toxic. Perform in a strictly ventilated fume hood).

  • Maturation: Stir at 50 °C for 4 hours. Self-Validation: The deep orange color will gradually fade to a pale yellow as the iminium ion is consumed and the colorless α -aminonitrile product forms.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (20 mL) and stir for 30 minutes to destroy residual TMSCN. Extract with Dichloromethane ( 3×20 mL), dry, and concentrate under reduced pressure.

StreckerMechanism Amine Methyl 3-aminobenzoate Imine Electrophilic Iminium Ion Amine->Imine Condensation (-H2O) CH2O Formaldehyde CH2O->Imine Product Target Alpha-Aminonitrile Imine->Product Nucleophilic Attack Cyanide Cyanide Source (CN-) Cyanide->Product

Figure 2: Mechanistic pathway of the Modified Strecker Condensation (Route B).

Conclusion & Strategic Recommendations

For the synthesis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester, the choice of route depends heavily on the scale and regulatory environment:

  • For Discovery Chemistry (mg to gram scale): Route B (Strecker/TMSCN) is highly recommended. The superior mono-alkylation selectivity and high yields outweigh the reagent costs, allowing rapid access to pure material without tedious chromatographic separation of over-alkylated byproducts[4].

  • For Process Scale-Up (kg scale): Route C (Glycolonitrile) is the most viable path. It circumvents the severe safety hazards of large-scale TMSCN or NaCN usage and eliminates the heavy halide waste streams associated with Route A, aligning with modern green chemistry mandates[6].

References

  • "The Synthetic Versatility of Bromoacetonitrile: A Protocol for N-Cyanomethylation of Aniline." Benchchem.
  • "Design, synthesis and biological evaluation of rhomboid protease specific inhibitors." HHU.
  • "Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones." MDPI.
  • "Ring-opening of oxazolidines with acetone cyanohydrin: A short and effective pathway to 2-((2-hydroxyethyl)amino)acetonitriles from carbonyl compounds." ResearchGate.
  • "Facile and Green Synthesis of Saturated Cyclic Amines." MDPI Molecules.
  • "Some Items of Interest to Process R&D Chemists and Engineers." ACS Publications.

Sources

Validation

Analytical Method Comparison Guide: Confirming the Identity of Synthesized 3-(Cyanomethyl-amino)-benzoic acid methyl ester

As a Senior Application Scientist, I frequently encounter the analytical challenge of definitively characterizing closely related synthetic intermediates. The compound 3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of definitively characterizing closely related synthetic intermediates. The compound 3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS No.: 75254-58-9) is a highly valuable building block in drug development. However, synthesizing this molecule via the N-alkylation of methyl 3-aminobenzoate with bromoacetonitrile inherently risks the formation of dialkylated byproducts or ring-alkylated isomers.

To meet the rigorous compound characterization standards required by top-tier chemical literature[1], researchers cannot rely on a single analytical technique. This guide objectively compares the performance of alternative analytical platforms (LC-HRMS, NMR, and FT-IR) and provides a causality-driven, self-validating workflow to confirm the exact identity and purity of this specific compound.

Comparing Analytical Alternatives: Why Single-Platform Approaches Fail

When confirming the identity of a newly synthesized batch of 3-(Cyanomethyl-amino)-benzoic acid methyl ester, relying on a single analytical alternative introduces critical blind spots. We must compare the capabilities of each platform to understand why an integrated approach is the only self-validating system.

Table 1: Comparative Analysis of Analytical Platforms
Analytical PlatformPrimary Structural InsightPerformance vs. AlternativesCritical Limitations
LC-HRMS (ESI+) Exact Mass & FormulaSuperior sensitivity; instantly confirms the C10H10N2O2 formula.Cannot differentiate structural isomers (e.g., N-alkylation vs. ring-alkylation).
1H & 13C NMR Regiochemistry & PurityThe gold standard for atomic connectivity; easily distinguishes mono- vs. di-alkylation.Lower sensitivity; requires higher sample concentration and longer acquisition times.
FT-IR Functional Group ValidationRapid, non-destructive confirmation of intact -C≡N and -C=O bonds.Lacks detailed backbone connectivity and molecular weight data.

By combining these techniques, the limitations of one platform are negated by the strengths of another, creating a closed-loop validation system.

Self-validating analytical workflow for compound identity confirmation.

Causality-Driven Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies detail not just the procedural steps, but the physicochemical rationale (causality) behind every experimental choice.

Protocol 1: Synthesis and Chromatographic Isolation

Objective: Achieve selective mono-N-alkylation while suppressing byproduct formation. Causality: We utilize an inorganic weak base (K₂CO₃) in a polar aprotic solvent (DMF) to limit the thermodynamic drive toward the dialkylated byproduct. Bromoacetonitrile is added dropwise at 0 °C to control the exothermic nucleophilic substitution, ensuring kinetic control over the reaction pathway.

  • Charge a flame-dried round-bottom flask with methyl 3-aminobenzoate (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M).

  • Cool the suspension to 0 °C under an inert N₂ atmosphere.

  • Add bromoacetonitrile (1.1 equiv) dropwise over 15 minutes to prevent localized concentration spikes.

  • Warm to ambient temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the primary amine is consumed.

  • Quench with distilled H₂O, extract with EtOAc (3x), and wash the organic layer with brine to remove residual DMF.

  • Purify the crude mixture via flash column chromatography (SiO₂) to isolate the target from trace unreacted starting material.

Protocol 2: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Validate the exact molecular formula (C10H10N2O2). Causality: Electrospray Ionization (ESI) is selected over Electron Impact (EI) to prevent excessive fragmentation of the fragile cyanomethyl group. Positive ion mode (ESI+) is utilized because the secondary amine acts as a strong proton acceptor, yielding a robust [M+H]⁺ signal.

  • Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.

  • Inject 2 µL into a C18 UPLC column using a gradient of 0.1% Formic Acid in H₂O and Acetonitrile. (Formic acid acts as a proton source, enhancing ionization efficiency).

  • Acquire mass spectra in ESI+ mode across a mass range of 100-1000 m/z.

  • Calibrate the TOF analyzer internally using a standard lock mass to ensure mass accuracy within < 5 ppm.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm regiochemistry and definitively rule out C-alkylation on the aromatic ring. Causality: While HRMS confirms the formula, it cannot distinguish between N-cyanomethylation and ring-cyanomethylation. 1H NMR will reveal the methylene protons, but 2D HMBC (Heteronuclear Multiple Bond Correlation) is the self-validating key: it must show a 3-bond correlation from the methylene protons to the aromatic C3 carbon, definitively proving the linkage is through the nitrogen[2].

  • Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference).

  • Acquire a 1H NMR spectrum (400 MHz, 16 scans) to identify the distinct methylene singlet and the broad secondary amine proton.

  • Acquire a 13C{1H} NMR spectrum (100 MHz, 512 scans) to confirm the nitrile carbon and ester carbonyl.

  • Acquire a 2D HMBC spectrum to map the long-range carbon-proton couplings.

Logical workflow of 2D NMR confirming N-cyanomethylation regiochemistry.

Quantitative Experimental Data Summary

The following tables summarize the expected experimental data generated from the integrated analytical workflow, providing a benchmark for researchers synthesizing this compound.

Table 2: Quantitative NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
Position1H Chemical Shift (ppm), Multiplicity, J (Hz)13C Chemical Shift (ppm)Key HMBC Correlations
N-CH₂-CN 4.15 (s, 2H)32.5C3 (Aromatic), C≡N
-NH- 4.30 (br s, 1H)--
Ester -CH₃ 3.90 (s, 3H)52.2Ester C=O
C≡N -116.5-
Ester C=O -167.0-
Aromatic C2 7.35 (t, J=2.0, 1H)114.5C1, C3, C4
Aromatic C4 6.85 (ddd, J=8.0, 2.0, 1.0, 1H)118.0C2, C6
Aromatic C5 7.30 (t, J=8.0, 1H)129.5C1, C3
Aromatic C6 7.45 (dt, J=8.0, 1.5, 1H)120.5C2, C4, Ester C=O
Table 3: LC-HRMS and FT-IR Data Summary
ParameterExpected Theoretical ValueExperimental ObservationCausality / Significance
HRMS [M+H]⁺ 191.0815 m/z191.0818 m/z (Δ = 1.5 ppm)Confirms exact molecular formula C10H10N2O2.
IR Nitrile Stretch 2240 - 2260 cm⁻¹2252 cm⁻¹Validates the presence of the intact cyanomethyl group.
IR Carbonyl Stretch 1710 - 1730 cm⁻¹1721 cm⁻¹Confirms the methyl ester remains unhydrolyzed.
IR N-H Stretch 3300 - 3400 cm⁻¹3385 cm⁻¹Confirms secondary amine, ruling out tertiary dialkylation.

References

  • The Journal of Organic Chemistry. "Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions." American Chemical Society (ACS) Publications. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

3-(Cyanomethyl-amino)-benzoic acid methyl ester proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex bifunctional molecules requires more than just following a generic Safety Data Sheet (SDS). 3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS: 75254...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex bifunctional molecules requires more than just following a generic Safety Data Sheet (SDS). 3-(Cyanomethyl-amino)-benzoic acid methyl ester (CAS: 75254-58-9) is a highly specialized building block utilized in advanced drug development and synthetic chemistry. Because this molecule contains a cyanomethyl group, an aromatic amine, and an ester linkage, its disposal and handling protocols must account for the synergistic reactivity of these functional groups.

This guide provides a self-validating, step-by-step operational framework to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Physicochemical Profile & Mechanistic Hazard Analysis

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does.

Table 1: Quantitative Data and Hazard Categorization

Property / FeatureValue / DescriptionOperational Implication
Chemical Name 3-(Cyanomethyl-amino)-benzoic acid methyl esterNomenclature dictates organic waste streams.
CAS Number 75254-58-9Primary identifier for waste manifesting.
Molecular Weight 190.2 g/mol Used for stoichiometric quenching calculations.
Functional Groups Nitrile (-CN), Aromatic Amine, Methyl EsterHigh reactivity with strong acids/bases.
Primary Hazards Acute toxicity (oral/dermal/inhalation), IrritantRequires strict PPE (respirator, nitrile gloves)[1][2].
Incompatibilities Strong oxidizers, strong acids, strong basesRisk of hydrolysis yielding toxic byproducts.

Mechanistic Causality: The presence of the cyanomethyl group (-CH 2​ -CN) attached to an amine is the primary driver of our disposal strategy. While aliphatic nitriles are generally stable, exposure to strong aqueous acids can trigger the hydrolysis of the nitrile into an amide, and eventually a carboxylic acid. Under extreme, uncontrolled conditions, there is a latent risk of liberating highly toxic hydrogen cyanide (HCN) gas[3]. Furthermore, the aromatic amine moiety is a known pharmacophore that often carries acute toxicity and potential mutagenic risks[1][2]. Therefore, thermal destruction (incineration) is the only acceptable method of ultimate disposal, as it completely breaks down the carbon-nitrogen bonds into nitrogen oxides (NO x​ ) and carbon dioxide, eliminating the risk of aquatic contamination.

Waste Segregation and Disposal Workflows

Do not pour any solutions containing this compound down the drain. The following protocol ensures safe segregation and preparation for institutional waste management.

Step-by-Step Routine Disposal Protocol:

  • State Identification: Determine if the waste is a pure solid (e.g., expired reagent, sweepings) or a liquid solution (e.g., reaction mother liquor, chromatography fractions).

  • Solvent Compatibility Check (For Liquids): If the compound is dissolved in a solvent, identify the solvent type.

    • Action: Segregate halogenated solvents (e.g., dichloromethane, chloroform) from non-halogenated solvents (e.g., ethyl acetate, methanol).

  • Containerization:

    • Solid Waste: Place contaminated solids, weigh paper, and empty vials into a rigid, leak-proof, high-density polyethylene (HDPE) container.

    • Liquid Waste: Funnel solutions into designated, chemically compatible liquid waste carboys. Do not fill beyond 80% capacity to allow for vapor expansion.

  • pH Verification: Ensure the liquid waste stream does not contain strong acids (pH < 3) to prevent any slow hydrolysis of the cyanomethyl group[3]. If the solution is highly acidic, carefully neutralize it to pH 7-8 using a weak base (e.g., sodium bicarbonate) before adding it to the main waste carboy.

  • Labeling & Manifesting: Clearly label the container with "Hazardous Waste: Toxic Organic," list the full chemical name, and apply the appropriate GHS hazard pictograms (Skull and Crossbones, Health Hazard).

  • Transfer to EHS: Transfer the sealed containers to your Environmental Health and Safety (EHS) department for licensed high-temperature incineration[2][4].

Visualization of the Workflow:

G A 3-(Cyanomethyl-amino)- benzoic acid methyl ester Waste B Solid Waste (Powder/Crystals) A->B State C Liquid Waste (Dissolved in Solvent) A->C State G Solid Hazardous Waste Stream B->G Direct Collection D Contains Halogenated Solvents? C->D Solvent Check E Non-Halogenated Organic Waste Stream D->E No F Halogenated Organic Waste Stream D->F Yes H Licensed High-Temperature Incineration E->H Transport F->H Transport G->H Transport

Caption: Logical waste routing and disposal workflow for 3-(Cyanomethyl-amino)-benzoic acid methyl ester.

Emergency Spill Response and Decontamination

In the event of an accidental spill, immediate containment is required to prevent the aerosolization of the toxic powder or the spread of the liquid.

Step-by-Step Spill Response Protocol:

  • Evacuation and Assessment: Immediately clear personnel from the immediate vicinity. Assess the scale of the spill. If the spill is large or ventilation is compromised, evacuate the lab and contact EHS.

  • PPE Donning: Don appropriate PPE: NIOSH-approved N95 or P100 particulate respirator (if solid), double nitrile gloves, safety goggles, and a chemically resistant lab coat[4].

  • Containment (Solid Spill):

    • Action: Do NOT dry sweep, as this aerosolizes the toxic dust[4][5].

    • Action: Gently cover the powder with damp paper towels (using water or a mild solvent like ethanol) to suppress dust formation.

  • Containment (Liquid Spill):

    • Action: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Carefully scoop the absorbed material or damp powder using a non-sparking plastic scoop. Place the debris into a heavy-duty hazardous waste bag or a rigid plastic bucket with a secure lid[2].

  • Surface Decontamination: Wash the spill area with a solution of soap and water, followed by a wipe-down with ethanol. Collect all cleaning materials as solid hazardous waste.

  • Documentation: Log the spill in the laboratory incident report system, detailing the volume lost and the decontamination steps taken.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyanomethyl-amino)-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-(Cyanomethyl-amino)-benzoic acid methyl ester
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